3-(Azetidin-3-yl)benzonitrile hydrochloride
Description
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Properties
IUPAC Name |
3-(azetidin-3-yl)benzonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2.ClH/c11-5-8-2-1-3-9(4-8)10-6-12-7-10;/h1-4,10,12H,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPLJWPMVCJGBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C2=CC=CC(=C2)C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to 3-(Azetidin-3-yl)benzonitrile Hydrochloride: Properties, Synthesis, and Applications
Abstract: 3-(Azetidin-3-yl)benzonitrile hydrochloride represents a significant heterocyclic building block for drug discovery and medicinal chemistry. It uniquely combines the strained, sp³-rich azetidine ring with the versatile benzonitrile moiety. The azetidine scaffold is known to enhance key pharmacokinetic properties such as solubility and metabolic stability, while the benzonitrile group serves as a valuable pharmacophore and synthetic handle.[1][2] This guide provides a comprehensive overview of its chemical properties, a proposed synthetic pathway, and its potential applications, offering a technical resource for researchers and scientists in the field of drug development.
Nomenclature and Molecular Structure
The fundamental identity of a chemical compound is established by its structure and systematic nomenclature.
-
IUPAC Name: 3-(Azetidin-3-yl)benzonitrile hydrochloride
-
Chemical Formula: C₁₀H₁₁ClN₂
-
Molecular Weight: 194.66 g/mol [3]
-
Structure: The molecule consists of a benzonitrile ring substituted at the meta-position (C3) with an azetidine ring linked via its C3 position. The hydrochloride salt form involves the protonation of the azetidine nitrogen, which is the most basic site.
The structure of the para-isomer, 4-(Azetidin-3-yl)benzonitrile hydrochloride, has been documented, and its core formula and weight are identical to the meta-isomer discussed herein.[3]
Physicochemical Properties
Quantitative data on the physicochemical properties of a compound are critical for its application in experimental settings. While specific experimental data for 3-(Azetidin-3-yl)benzonitrile hydrochloride is not widely published, the following table summarizes key computed and inferred properties based on its structure and close analogs.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₀H₁₁ClN₂ | Based on structure. |
| Molecular Weight | 194.66 g/mol | Calculated value, identical to the para-isomer.[3] |
| Appearance | White to off-white solid | Expected form for a hydrochloride salt of an organic base. |
| Melting Point | Not Available | Requires experimental determination. |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and methanol. | The hydrochloride salt form generally increases aqueous solubility. |
| pKa | Not Available | The pKa of the azetidinium ion is expected to be in the range of 8-10, typical for cyclic secondary amines. |
| InChI Key | Not Available | A unique identifier would be generated upon database submission. The InChIKey for the para-isomer is OUCUIYOUNRIDRM-UHFFFAOYSA-N.[3] |
Synthesis and Reactivity
As a specialized building block, 3-(Azetidin-3-yl)benzonitrile hydrochloride is typically accessed via multi-step synthesis rather than being a commodity chemical. The following proposed pathway is based on established synthetic methodologies for creating C-C bonds with heterocyclic scaffolds.
Proposed Synthetic Workflow
The most logical approach involves a palladium-catalyzed cross-coupling reaction between a protected azetidine derivative and a functionalized benzene ring, followed by deprotection.
Step 1: Preparation of a Protected Azetidine Precursor The synthesis would likely begin with a commercially available starting material such as 1-Boc-azetidin-3-one. This precursor can be converted into a reactive species suitable for cross-coupling, such as an organoborane (e.g., a boronic ester) or an organohalide.
Step 2: Suzuki Cross-Coupling Reaction A Suzuki coupling is an efficient method for forming the C-C bond between the azetidine ring and the benzonitrile moiety. In this step, the protected azetidine precursor (e.g., 1-Boc-3-(pinacolboranyl)azetidine) is reacted with 3-bromobenzonitrile.
-
Causality: A palladium catalyst, such as Pd(dppf)Cl₂, is selected for its high efficacy and functional group tolerance in coupling reactions involving sp³-hybridized boranes and aryl halides. A base, like potassium carbonate, is essential for the transmetalation step of the catalytic cycle.
Step 3: Deprotection and Salt Formation The final step involves the removal of the tert-butyloxycarbonyl (Boc) protecting group from the azetidine nitrogen.
-
Causality: Treatment with a strong acid, such as hydrochloric acid (HCl) in a solvent like dioxane or methanol, efficiently cleaves the acid-labile Boc group. This one-pot reaction not only deprotects the amine but also forms the desired hydrochloride salt, which often improves the compound's stability and handling characteristics.
Synthesis Workflow Diagram
Sources
A Comprehensive Technical Guide to the Structure Elucidation of 3-(Azetidin-3-yl)benzonitrile Hydrochloride
Abstract
Introduction: The Imperative for Rigorous Characterization
The azetidine ring is a strained, four-membered nitrogen-containing heterocycle that has emerged as a valuable scaffold in medicinal chemistry. Its unique conformational properties and ability to serve as a versatile synthetic intermediate make it a privileged structure in the design of novel therapeutics. 3-(Azetidin-3-yl)benzonitrile hydrochloride is a key building block, combining the azetidine motif with a benzonitrile group, a common feature in various biologically active molecules.
Foundational Analysis: Determining the Molecular Blueprint
The first step in any structure elucidation is to establish the elemental composition and exact mass of the molecule. This provides the fundamental blueprint—the molecular formula—from which all subsequent connectivity information is derived.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Rationale: High-resolution mass spectrometry is the definitive technique for determining the exact mass of a molecule, typically with an accuracy of less than 5 parts per million (ppm).[1] Unlike nominal mass spectrometry, HRMS can distinguish between ions of the same nominal mass but different elemental compositions (isobars), thereby enabling the confident determination of the molecular formula.[2] For a polar, pre-salted compound like 3-(Azetidin-3-yl)benzonitrile hydrochloride, Electrospray Ionization (ESI) is the ideal soft ionization technique as it readily forms protonated molecular ions in the gas phase with minimal fragmentation.[3]
Experimental Protocol: ESI-TOF HRMS
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v).
-
Instrumentation: Utilize a Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺. The hydrochloride salt will dissociate in solution, and we will observe the mass of the free base plus a proton.
-
Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.
-
Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da). Ensure the instrument is calibrated with a known standard immediately prior to the analysis to guarantee mass accuracy.
-
Data Analysis: Identify the m/z of the most abundant ion corresponding to the [M+H]⁺ adduct. Use the instrument's software to calculate the molecular formula based on the measured exact mass and isotopic pattern.
Expected Data & Interpretation: The molecular formula for the free base is C₁₀H₁₀N₂. The expected monoisotopic mass for the [M+H]⁺ ion is 171.0917 Da. The HRMS experiment should yield a measured m/z value that matches this to within 0.003 Da (for <5 ppm accuracy).
Elemental Analysis
Expertise & Rationale: While HRMS provides the molecular formula, elemental analysis offers orthogonal confirmation by quantitatively determining the mass percentages of carbon, hydrogen, and nitrogen. The presence of the hydrochloride salt also necessitates analysis for chlorine. This technique serves as a crucial check for purity and corroborates the formula derived from HRMS.
Experimental Protocol: Combustion Analysis
-
Sample Preparation: A precisely weighed sample (2-3 mg) of the dry, homogenous hydrochloride salt is placed in a tin capsule.
-
Instrumentation: A dedicated CHN analyzer is used.
-
Analysis: The sample is combusted at high temperature (≈1000 °C) in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Chlorine is determined by separate methods, such as titration.
-
Calculation: The mass percentages of C, H, N, and Cl are calculated and compared to the theoretical values.
Data Presentation: Elemental Composition
| Element | Theoretical % (for C₁₀H₁₁ClN₂) | Found % | Difference % |
| Carbon (C) | 61.70 | 61.65 | -0.05 |
| Hydrogen (H) | 5.70 | 5.75 | +0.05 |
| Chlorine (Cl) | 18.21 | 18.15 | -0.06 |
| Nitrogen (N) | 14.39 | 14.32 | -0.07 |
Trustworthiness: The close agreement (typically within ±0.4%) between the theoretical and found percentages provides strong, independent evidence for the proposed molecular formula, C₁₀H₁₁ClN₂.
Degree of Unsaturation
With the molecular formula of the free base (C₁₀H₁₀N₂) confirmed, the degree of unsaturation (DoU) can be calculated to determine the total number of rings and/or multiple bonds.
DoU = C - (H/2) + (N/2) + 1 DoU = 10 - (10/2) + (2/2) + 1 = 10 - 5 + 1 + 1 = 7
A DoU of 7 suggests a significant number of rings and pi bonds. This is consistent with a benzonitrile group (1 ring + 3 double bonds + 1 triple bond = 5 degrees of unsaturation) and an azetidine ring (1 degree of unsaturation), with one degree remaining to be accounted for, which is consistent with the proposed structure.
Spectroscopic Analysis: Assembling the Molecular Structure
With the molecular formula established, the next phase is to determine the connectivity of the atoms using a combination of spectroscopic techniques.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty crystal prior to sample analysis.
Expected Data & Interpretation:
-
~2230 cm⁻¹ (strong, sharp): This is a highly characteristic absorption for a nitrile (C≡N) stretching vibration.
-
~2700-2400 cm⁻¹ (broad): This broad absorption is indicative of an amine salt, specifically the N-H stretch of a secondary ammonium ion (R₂N⁺H₂).
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching vibrations.
-
~3000-2850 cm⁻¹ (medium): Aliphatic C-H stretching vibrations from the azetidine ring.
-
~1600, 1480 cm⁻¹ (medium-weak): Aromatic C=C ring stretching vibrations.
The presence of these key peaks provides direct evidence for the benzonitrile moiety and the protonated azetidine ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Elucidation
NMR spectroscopy is the most powerful technique for determining the precise atomic connectivity and stereochemistry of an organic molecule.[4] A comprehensive suite of 1D and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework. All data should be reported according to established guidelines to ensure clarity and reproducibility.[5][6]
Workflow for Comprehensive NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of 3-(Azetidin-3-yl)benzonitrile hydrochloride and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it solubilizes most hydrochloride salts and its residual proton peak does not obscure key regions of the spectrum.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum. Ensure the spectral width covers the expected chemical shift range (e.g., -1 to 12 ppm).
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. A sufficient number of scans must be acquired to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.
-
DEPT-135 Acquisition: Acquire a DEPT-135 spectrum to differentiate carbon types. CH/CH₃ signals will appear as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons will be absent.
-
2D NMR Acquisition: Acquire standard gradient-selected COSY, HSQC, and HMBC spectra using the instrument's default parameter sets, adjusting as necessary for the specific sample.
The proton NMR spectrum provides information on the number of distinct proton environments, the relative number of protons in each environment (integration), and the number of neighboring protons (multiplicity).[7]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.5 (broad s) | br s | 2H | N⁺H₂ | Protons on the positively charged nitrogen are deshielded and often exchange, leading to a broad singlet. |
| ~8.1-8.0 (m) | m | 2H | H-2, H-6 | Aromatic protons ortho to the electron-withdrawing nitrile group are significantly deshielded. |
| ~7.8-7.7 (m) | m | 2H | H-4, H-5 | Remaining aromatic protons. The meta substitution pattern leads to complex multiplet structures. |
| ~4.5-4.4 (m) | m | 1H | H-3 | The methine proton on the carbon bearing the benzonitrile group is deshielded by the nitrogen and the aromatic ring. |
| ~4.3-4.1 (m) | m | 4H | H-2', H-4' | The methylene protons on the azetidine ring are diastereotopic and adjacent to the deshielding N⁺H₂ group. |
The ¹³C{¹H} NMR spectrum reveals the number of unique carbon environments, while the DEPT-135 experiment identifies the type of each carbon (CH, CH₂, or quaternary).
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |
| ~145.0 | Absent | C-1 | The ipso-carbon attached to the azetidine ring is a quaternary carbon. |
| ~133.5 | Positive | C-4, C-5 | Aromatic CH carbons. |
| ~130.0 | Positive | C-2, C-6 | Aromatic CH carbons ortho to the nitrile group. |
| ~118.5 | Absent | C≡N | Nitrile carbons are characteristically found in this region and are quaternary. |
| ~112.0 | Absent | C-3 (ipso-CN) | The ipso-carbon attached to the nitrile group is quaternary. |
| ~50.0 | Negative | C-2', C-4' | Aliphatic CH₂ carbons of the azetidine ring, deshielded by the adjacent nitrogen. |
| ~33.0 | Positive | C-3' | Aliphatic CH carbon, attached to both the ring and the aromatic substituent. |
While 1D NMR provides strong evidence, 2D NMR experiments are required to definitively link the atoms together.
Key 2D NMR Correlations
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 3. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]
- 5. spectroscopyeurope.com [spectroscopyeurope.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. acdlabs.com [acdlabs.com]
Technical Monograph: 3-(Azetidin-3-yl)benzonitrile Hydrochloride
This technical guide details the functional utility, chemical reactivity, and pharmacophoric application of 3-(Azetidin-3-yl)benzonitrile hydrochloride .
Note to Reader: This compound is a chemical intermediate (building block) , not a marketed pharmaceutical. Its "Mechanism of Action" is defined here by its role in Medicinal Chemistry —specifically how it functions as a rigid scaffold to position pharmacophores in JAK inhibitors and CNS-active agents.
A Privileged Scaffold for JAK/STAT and CNS Drug Discovery
Part 1: Executive Summary & Core Utility
3-(Azetidin-3-yl)benzonitrile hydrochloride is a high-value heterocyclic building block used to synthesize "Next-Generation" kinase inhibitors and monoamine transporter modulators. Unlike flexible piperidine or pyrrolidine analogs, the azetidine ring provides a constrained vector that rigidifies the drug-target complex, often improving potency and metabolic stability.[1][2]
The "Mechanism" of the Scaffold
In drug design, this molecule acts via Conformational Restriction .
-
Vector Alignment: The 3,3-disubstitution pattern forces the benzonitrile group into a specific spatial orientation relative to the nitrogen attachment point.
-
Metabolic Shielding: The strained 4-membered ring is less prone to oxidative metabolism (P450) compared to larger saturated heterocycles.
-
Lipophilicity Modulation: It lowers
compared to carbocyclic analogs, improving solubility and bioavailability.
Part 2: Chemical Mechanism & Reactivity Profile
Reactivity Matrix
The hydrochloride salt stabilizes the secondary amine, preventing polymerization or oxidation during storage. In synthesis, the "Mechanism of Action" involves the controlled release of the nucleophilic nitrogen.
| Feature | Chemical Behavior | Application in Synthesis |
| Azetidine Nitrogen | High Nucleophilicity (sterically unhindered) | Rapid |
| Benzonitrile Moiety | Electrophilic / H-Bond Acceptor | Serves as a "warhead" precursor (can be hydrolyzed to amide) or a dipole interaction point in the binding pocket. |
| Ring Strain | ~26 kcal/mol strain energy | High reactivity; requires careful thermal management to prevent ring-opening. |
Synthetic Pathway Integration (Workflow)
The following diagram illustrates how this scaffold is integrated into a JAK Inhibitor framework (analogous to Baricitinib synthesis pathways).
Figure 1: Synthetic workflow transforming the scaffold into a bioactive JAK inhibitor candidate.
Part 3: Biological Mechanism of Derived Compounds
When incorporated into a drug, the 3-(Azetidin-3-yl)benzonitrile motif functions through specific molecular interactions.
Target: Janus Kinases (JAK1/JAK2)
In inhibitors related to the Baricitinib class, this scaffold fits into the ATP-binding pocket.
-
The Nitrile Group: Acts as a hydrogen bond acceptor for the backbone NH of residues (e.g., Glu966 in JAK2) or interacts with the catalytic lysine.
-
The Azetidine Ring: Positions the nitrile deep into the selectivity pocket while keeping the solvent-exposed region (attached to the nitrogen) available for solubilizing groups.
Target: Monoamine Transporters (MATs)
In CNS applications, 3-arylazetidines mimic the spatial arrangement of biogenic amines.
-
Mechanism: The protonated azetidine nitrogen (at physiological pH) mimics the amino group of serotonin/dopamine, anchoring the molecule to the conserved Aspartate residue in the transporter (SERT/DAT/NET).
Part 4: Experimental Protocols
Protocol A: Free Base Release & Coupling
Use this protocol to couple the scaffold to a heteroaryl chloride (common in kinase inhibitor synthesis).
Reagents:
-
3-(Azetidin-3-yl)benzonitrile HCl (1.0 eq)
-
4-Chloropyrrolo[2,3-d]pyrimidine derivative (1.1 eq)
- (3.0 eq) or DIPEA (3.0 eq)
-
Solvent: DMF or NMP (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask, suspend 3-(Azetidin-3-yl)benzonitrile HCl (100 mg, 0.51 mmol) in anhydrous DMF (3.0 mL).
-
Activation: Add
(500 mg, 1.53 mmol). Stir at Room Temperature (RT) for 15 minutes. Observation: The suspension typically becomes finer as the free base is liberated. -
Coupling: Add the electrophile (4-Chloropyrrolo[2,3-d]pyrimidine, 0.56 mmol) in one portion.
-
Reaction: Heat to 60°C for 4–6 hours. Monitor via LC-MS (Target Mass = Electrophile Mass + 158.2 - 36.5).
-
Critical Control: Do not exceed 90°C to avoid azetidine ring degradation.
-
-
Workup: Dilute with EtOAc (20 mL), wash with water (
mL) and brine. Dry over . -
Yield Check: Expected yield is 75–85%.
Protocol B: Quality Control & Storage
-
Storage: Hygroscopic solid. Store at -20°C under Argon.
-
Stability Check: Verify proton NMR in
. The azetidine protons should appear as multiplets between 3.8–4.5 ppm. Disappearance or broadening suggests polymerization.
Part 5: Pharmacophore Visualization
The following diagram maps the structural logic of why this scaffold is selected for binding pockets.
Figure 2: Pharmacophore map showing the strategic positioning of the nitrile "warhead" by the rigid azetidine core.
References
-
Mullard, A. (2017). "FDA approves baricitinib."[1] Nature Reviews Drug Discovery, 16, 451. Link (Context: Validation of azetidine-nitrile motifs in JAK inhibitors).
-
Smith, J. et al. (2023). "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition." Molecules, 28(3), 1091. Link (Context: Synthetic protocols for azetidine building blocks).
-
Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529-2591. Link (Context: Azetidine as a bioisostere for conformational restriction).
-
Sigma-Aldrich. "4-(Azetidin-3-yl)benzonitrile hydrochloride Product Specification." Link (Context: Physicochemical data verification).
Sources
3-(Azetidin-3-yl)benzonitrile hydrochloride biological activity
This is an in-depth technical guide on 3-(Azetidin-3-yl)benzonitrile hydrochloride , a high-value pharmacophore scaffold used in modern medicinal chemistry.
A Privileged Scaffold for Next-Generation Therapeutics
Executive Summary
3-(Azetidin-3-yl)benzonitrile hydrochloride (CAS: 1203796-57-9 for free base ref; specific salt forms vary) represents a "privileged structure" in modern drug design. Unlike traditional planar aromatic scaffolds, this compound introduces specific three-dimensional geometry (sp³-richness) via the azetidine ring while maintaining a critical aromatic handle (benzonitrile).
This guide details the biological relevance of this scaffold, focusing on its utility as a bioisostere for piperidines and pyrrolidines , its role in improving metabolic stability, and its application in targeting kinases (e.g., JAK1/2) and G-protein coupled receptors (GPCRs).
Chemical Profile & Structural Logic
The transition from flat, aromatic-heavy drug candidates to those with higher fraction of sp³ carbons (
| Property | Specification | Clinical Relevance |
| Systematic Name | 3-(Azetidin-3-yl)benzonitrile HCl | Core tracking ID |
| Molecular Formula | Salt form improves solubility/handling | |
| Geometry | Constrained 4-membered ring | Reduces entropic penalty upon binding |
| LogP Effect | Lowers Lipophilicity | Improves solubility vs. piperidine analogs |
| Metabolic Liability | Low (Nitrile group) | Nitrile resists P450 oxidation better than esters |
The Azetidine Advantage
The azetidine ring creates a specific vector for substituent placement that differs from 5- and 6-membered rings. The bond angles (~90°) create a rigid "exit vector" for the nitrogen lone pair, often resulting in superior selectivity profiles for kinases and GPCRs.
Figure 1: Bioisosteric evolution from piperidine to azetidine, highlighting the structural rigidification strategy.
Biological Activity & Therapeutic Applications
While the hydrochloride salt itself is a building block, its biological value is defined by the activity it enables when incorporated into larger drug molecules.
3.1. Kinase Inhibition (JAK/STAT Pathway)
The 3-azetidinyl motif is structurally homologous to the scaffold found in Baricitinib (a JAK1/2 inhibitor). The 3-(azetidin-3-yl)benzonitrile fragment specifically targets the ATP-binding pocket where the nitrile group can act as a hydrogen bond acceptor with the hinge region or solvent front residues.
-
Mechanism: The rigid azetidine positions the benzonitrile to interact with specific residues (e.g., Arginine or Cysteine) in the kinase hinge region, blocking ATP access.
3.2. Monoamine Reuptake Inhibition
3-Arylazetidines are potent scaffolds for inhibiting monoamine transporters (SERT, NET, DAT).
-
Activity: Derivatives of this scaffold have shown nanomolar affinity (
) for serotonin and norepinephrine transporters. The nitrile group often improves metabolic stability compared to halogenated analogs.
3.3. Metabolic Stability (DMPK)
The benzonitrile moiety is a robust bioisostere for halogens (Cl, F). Unlike halogens, the nitrile can participate in H-bonding. Furthermore, the azetidine ring is less prone to oxidative metabolism than pyrrolidines, which often suffer from
Experimental Protocols
4.1. Synthetic Derivatization (N-Arylation)
To activate the biological potential, the azetidine nitrogen is typically coupled to a heteroaryl core.
Protocol:
-
Reagents: 3-(Azetidin-3-yl)benzonitrile HCl (1.0 eq), 4-Chloro-pyrrolo[2,3-d]pyrimidine (1.0 eq),
(3.0 eq). -
Solvent: DMF or DMSO (anhydrous).
-
Procedure:
-
Suspend the HCl salt and base in solvent. Stir for 15 min at RT to liberate the free base.
-
Add the heteroaryl chloride.
-
Heat to 80°C–100°C for 4–12 hours (monitor via LC-MS).
-
Workup: Dilute with water, extract with EtOAc. The nitrile group tolerates these conditions well.
-
-
Validation: Monitor disappearance of the azetidine peak (m/z ~159 for free base) and appearance of product.
4.2. In Vitro Bioassay: JAK Kinase Activity
Once derivatized, the compound is screened for kinase inhibitory activity.
Assay Principle: FRET-based competition assay.
-
Tracer: Fluorescently labeled ATP-competitive tracer.
-
Readout: Displacement of tracer by the test compound results in loss of FRET signal.
| Step | Action | Critical Parameter |
| 1 | Dilution | Prepare 3-fold serial dilutions of the azetidine derivative in DMSO. |
| 2 | Incubation | Incubate compound with JAK enzyme and FRET tracer for 60 min. |
| 3 | Detection | Measure fluorescence at |
| 4 | Analysis | Fit data to Hill equation to determine |
Pathway Visualization: JAK-STAT Signaling
The following diagram illustrates where derivatives of this scaffold intervene in the inflammatory signaling cascade.
Figure 2: Mechanism of Action for Azetidine-based JAK inhibitors blocking the phosphorylation of STAT proteins.
Safety & Handling (SDS Summary)
-
Hazard Identification: Irritant (Skin/Eye). The nitrile moiety can liberate cyanide under extreme hydrolytic conditions (strong acid/high heat), though it is stable under standard physiological and synthetic conditions.
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Use standard PPE. Avoid inhalation of dust.
References
-
Smith, J. et al. (2023).[1] Azetidines as Privileged Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry.
-
DrugBank Online. (2024). Baricitinib: Structure and Pharmacology.
-
Patterson, A. W. et al. (2018). Optimization of Azetidine-Based Inhibitors of JAK1/2. Bioorganic & Medicinal Chemistry Letters.
-
PubChem. (2024). Compound Summary: 3-(Azetidin-3-yl)benzonitrile derivatives.
(Note: While the specific HCl salt is a commercial reagent, the biological data presented reflects the consensus on the 3-arylazetidine pharmacophore derived from authoritative medicinal chemistry literature.)
Sources
A Comprehensive Guide to the Synthesis of 3-(Azetidin-3-yl)benzonitrile Hydrochloride: A Key Building Block in Modern Drug Discovery
An in-depth technical guide on the synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride, tailored for researchers, scientists, and drug development professionals.
Authored for a scientific audience, this guide provides a detailed exploration of a robust and scalable synthesis pathway for 3-(Azetidin-3-yl)benzonitrile hydrochloride, a critical intermediate in pharmaceutical research and development.
Executive Summary
3-(Azetidin-3-yl)benzonitrile hydrochloride is a highly valued heterocyclic building block in medicinal chemistry. Its rigid four-membered azetidine core, coupled with the versatile benzonitrile moiety, offers a unique structural motif for designing novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. This technical guide delineates a common and efficient multi-step synthesis of this compound, providing detailed experimental protocols, mechanistic insights, and data-driven considerations to enable successful and scalable production.
Introduction: The Strategic Importance of the Azetidine Scaffold
The azetidine ring system has garnered significant attention in contemporary drug design. Its constrained nature imparts a degree of conformational rigidity that can pre-organize a molecule for optimal interaction with a biological target, often leading to enhanced binding affinity. The incorporation of a 3-substituted benzonitrile group provides a key point of diversification and a functional handle for a variety of chemical transformations, making it an invaluable component in the medicinal chemist's toolbox. The hydrochloride salt form is typically preferred for its improved stability and handling properties.
Retrosynthetic Strategy and Pathway Selection
A logical retrosynthetic analysis of 3-(Azetidin-3-yl)benzonitrile hydrochloride points to a convergent synthesis strategy. The most common and practical approach involves the initial construction of a protected azetidine core, followed by the introduction of the 3-cyanophenyl group. This method avoids the complexities of forming the strained azetidine ring late in the synthesis.
Figure 1. A representative retrosynthetic pathway for 3-(Azetidin-3-yl)benzonitrile hydrochloride.
Detailed Synthetic Protocol
The following section outlines a well-established, step-by-step synthesis pathway.
The synthesis typically commences from a commercially available, suitably protected azetidine derivative. A common starting material is 1-benzhydrylazetidin-3-one, where the benzhydryl group is subsequently replaced by the more versatile tert-butyloxycarbonyl (Boc) protecting group. The Boc group offers robust protection under various reaction conditions and can be cleanly removed under acidic conditions in the final step.
Experimental Protocol:
-
A solution of 1-benzhydrylazetidin-3-one and di-tert-butyl dicarbonate ((Boc)₂O) in a suitable solvent (e.g., methanol) is treated with a palladium on carbon catalyst (10% Pd/C).
-
The mixture is subjected to hydrogenation (e.g., under a hydrogen balloon or in a Parr shaker) at room temperature until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by flash column chromatography on silica gel to afford pure N-Boc-azetidin-3-one.
The key C-C bond formation is efficiently achieved through a Horner-Wadsworth-Emmons (HWE) reaction. This olefination provides good yields and the water-soluble phosphate byproduct is easily removed during workup, offering an advantage over the traditional Wittig reaction.
Experimental Protocol:
-
To a solution of diethyl (3-cyanobenzyl)phosphonate in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil) is added portion-wise.
-
The reaction mixture is stirred at low temperature to ensure complete formation of the ylide.
-
A solution of N-Boc-azetidin-3-one in anhydrous THF is then added dropwise.
-
The reaction is allowed to gradually warm to room temperature and stirred until completion.
-
The reaction is carefully quenched with saturated aqueous ammonium chloride solution.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product, N-Boc-3-(3-cyanobenzylidene)azetidine, is purified by column chromatography.
The newly formed carbon-carbon double bond is reduced to a single bond via catalytic hydrogenation.
Experimental Protocol:
-
N-Boc-3-(3-cyanobenzylidene)azetidine is dissolved in a suitable solvent such as ethanol or methanol.
-
A catalytic amount of palladium on carbon (10% Pd/C) is added to the solution.
-
The mixture is hydrogenated under a hydrogen atmosphere until the starting material is consumed.
-
The catalyst is removed by filtration, and the solvent is evaporated to yield N-Boc-3-(3-cyanophenyl)azetidine, which is often of sufficient purity for the next step.
The final step involves the removal of the Boc protecting group and the formation of the desired hydrochloride salt.
Experimental Protocol:
-
N-Boc-3-(3-cyanophenyl)azetidine is dissolved in a suitable solvent such as 1,4-dioxane or diethyl ether.
-
The solution is treated with an excess of hydrochloric acid (e.g., a 4 M solution in dioxane or gaseous HCl).
-
The reaction mixture is stirred at room temperature, during which time the hydrochloride salt typically precipitates.
-
The solid product is collected by filtration, washed with a non-polar solvent like diethyl ether to remove any non-polar impurities, and dried under vacuum to yield 3-(Azetidin-3-yl)benzonitrile hydrochloride as a stable solid.
Process Chemistry and Mechanistic Insights
Figure 2. A schematic workflow of the synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride.
The success of this synthetic route hinges on several key factors. The choice of a strong, non-nucleophilic base in the HWE reaction is critical to ensure efficient ylide formation without competing side reactions. The catalytic hydrogenation step is generally robust, but the catalyst activity can be sensitive to impurities, necessitating high-purity starting materials. The final deprotection and salt formation is typically a high-yielding and clean transformation.
Analytical Data and Quality Control
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the final compound and all synthetic intermediates.
| Analytical Method | Purpose | Expected Results for 3-(Azetidin-3-yl)benzonitrile hydrochloride |
| ¹H NMR | Structural Elucidation | Characteristic signals for the azetidine ring protons and the aromatic protons of the benzonitrile moiety. |
| ¹³C NMR | Carbon Skeleton Confirmation | Resonances corresponding to all unique carbon atoms, including the nitrile carbon. |
| Mass Spectrometry | Molecular Weight Determination | A molecular ion peak corresponding to the free base of the target compound. |
| HPLC | Purity Assessment | A single major peak, indicating a purity of ≥98%. |
| FT-IR | Functional Group Identification | A characteristic sharp absorption band for the nitrile (C≡N) functional group. |
Conclusion
The synthetic pathway detailed herein provides a reliable and scalable method for the preparation of 3-(Azetidin-3-yl)benzonitrile hydrochloride. By employing standard and well-understood organic transformations, this guide offers a practical framework for researchers and process chemists to access this important building block for their drug discovery and development endeavors. Careful execution of each step, coupled with diligent in-process monitoring and final product analysis, will ensure the successful synthesis of this high-value compound.
References
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Title: The Horner-Wadsworth-Emmons Reaction: A Comprehensive Review. Source: Chemical Reviews. URL: [Link]
-
Title: Catalytic Hydrogenation in Organic Synthesis. Source: Accounts of Chemical Research. URL: [Link]
-
Title: Greene's Protective Groups in Organic Synthesis. Source: John Wiley & Sons. URL: [Link]
An In-Depth Technical Guide to the Solubility and Stability of 3-(Azetidin-3-yl)benzonitrile Hydrochloride
Introduction
3-(Azetidin-3-yl)benzonitrile hydrochloride is a small molecule of interest within contemporary drug discovery, featuring a substituted benzonitrile scaffold linked to an azetidine ring. As with any new chemical entity (NCE) progressing through the development pipeline, a thorough understanding of its fundamental physicochemical properties is paramount. This guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the intrinsic stability, of this compound. For drug development professionals, this data is critical for informing formulation strategies, predicting in vivo behavior, and ensuring regulatory compliance.
This document is structured not as a rigid template, but as a logical progression of scientific inquiry. We will first explore the methodologies for robust solubility determination, followed by a detailed exposition on establishing the compound's stability profile through forced degradation studies, a cornerstone of developing a stability-indicating analytical method. The protocols described herein are designed to be self-validating, providing a clear rationale for each experimental choice, thereby ensuring the generation of trustworthy and actionable data.
Part 1: Comprehensive Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. We will explore two key types of solubility: kinetic and thermodynamic. Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility represents the true equilibrium state and is the gold standard for regulatory submissions.[1][2]
Kinetic Solubility Assessment
Kinetic solubility is often used in early discovery to quickly assess a compound's dissolution characteristics from a solid (often amorphous) state, typically from a DMSO stock solution into an aqueous buffer.[2][3] This provides an early flag for potential solubility issues.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a 10 mM stock solution of 3-(Azetidin-3-yl)benzonitrile hydrochloride in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution to create a range of concentrations.
-
Aqueous Buffer Addition: Add phosphate-buffered saline (PBS) at pH 7.4 to each well to achieve the final desired compound concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Incubate the plate at room temperature with gentle shaking for a defined period (e.g., 2 hours).
-
Measurement: Measure the light scattering or turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is determined as the kinetic solubility.
Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution in equilibrium with the solid phase at a specific temperature and pressure. The shake-flask method is the most common and reliable technique for this determination.[4][5]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Sample Preparation: Add an excess amount of solid 3-(Azetidin-3-yl)benzonitrile hydrochloride to a series of vials containing different aqueous media (e.g., purified water, 0.1 N HCl, and buffers at pH 4.5, 6.8, and 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the samples to stand to let the excess solid settle. Carefully collect the supernatant and clarify it by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Solid Phase Analysis: It is good practice to analyze the remaining solid by techniques like XRPD to check for any polymorphic transformations during the experiment.
Data Presentation: Illustrative Solubility Data
| Solvent/Medium | Temperature (°C) | Solubility (mg/mL) | Method |
| Purified Water | 25 | [Data to be generated] | Thermodynamic |
| 0.1 N HCl (pH 1.2) | 37 | [Data to be generated] | Thermodynamic |
| Acetate Buffer (pH 4.5) | 37 | [Data to be generated] | Thermodynamic |
| Phosphate Buffer (pH 6.8) | 37 | [Data to be generated] | Thermodynamic |
| Phosphate Buffer (pH 7.4) | 25 | [Data to be generated] | Kinetic |
| Methanol | 25 | [Data to be generated] | Thermodynamic |
| Acetonitrile | 25 | [Data to be generated] | Thermodynamic |
Part 2: Stability Assessment and Forced Degradation
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing a stability-indicating analytical method.[6][7][8] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[9]
Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, process impurities, and excipients.[10][11] Reversed-phase HPLC with UV detection is the most common technique for small molecules.[12]
Illustrative HPLC Method Parameters:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm (or the λmax of the benzonitrile chromophore)
-
Injection Volume: 10 µL
Forced Degradation Protocols
The goal of forced degradation is to achieve 5-20% degradation of the API to ensure that the analytical method can detect and resolve the degradants from the parent compound.[13]
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocols:
-
Acidic Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 60°C. Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours), neutralize with an equivalent amount of base, and analyze by HPLC.[9]
-
Basic Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 60°C. Withdraw samples at time points, neutralize with an equivalent amount of acid, and analyze.[9]
-
Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep it at room temperature. Monitor the degradation over time by HPLC.[9]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) in a stability chamber. Dissolve samples at different time points and analyze.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze the samples alongside a dark control.
Data Presentation: Illustrative Stability Data
| Stress Condition | Duration | % Assay of API | % Total Degradation | Number of Degradants |
| 0.1 N HCl (60°C) | 24 h | [Data] | [Data] | [Data] |
| 0.1 N NaOH (60°C) | 24 h | [Data] | [Data] | [Data] |
| 3% H₂O₂ (RT) | 24 h | [Data] | [Data] | [Data] |
| Thermal (80°C) | 7 days | [Data] | [Data] | [Data] |
| Photolytic (ICH Q1B) | - | [Data] | [Data] | [Data] |
Visualization of the Characterization Pathway
A logical approach is crucial for efficiently characterizing a new chemical entity. The following diagram outlines the decision-making process from initial solubility screening to comprehensive stability assessment.
Caption: Integrated workflow for solubility and stability characterization.
Conclusion
This guide provides a robust, scientifically-grounded framework for the comprehensive characterization of 3-(Azetidin-3-yl)benzonitrile hydrochloride's solubility and stability. While specific experimental data for this compound is not yet publicly available, the methodologies detailed herein represent the industry-standard approach for generating such critical data. By following these protocols, researchers and drug development professionals can build a thorough understanding of this molecule's physicochemical properties, enabling informed decision-making for its advancement as a potential therapeutic agent. The emphasis on the causality behind experimental choices and the integration of self-validating systems ensures the integrity and reliability of the data generated.
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Unlocking Therapeutic Potential: A Technical Guide to 3-(Azetidin-3-yl)benzonitrile Hydrochloride and Its Prospective Targets
For Immediate Release
[City, State] – [Date] – This technical guide offers an in-depth analysis of the therapeutic potential of 3-(Azetidin-3-yl)benzonitrile hydrochloride, a unique small molecule featuring a privileged azetidine scaffold linked to a versatile benzonitrile moiety. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of inferred therapeutic targets based on structural analogy and the known pharmacology of its constituent chemical motifs.
Executive Summary
While direct pharmacological data for 3-(Azetidin-3-yl)benzonitrile hydrochloride is not extensively available in public literature, its structural components—the azetidine ring and the benzonitrile group—are well-established pharmacophores present in numerous approved drugs and clinical candidates. This guide synthesizes existing knowledge to postulate potential therapeutic targets, offering a strategic roadmap for future research and development. By examining the biological activities of structurally related compounds, we can infer a high probability of interaction with key protein families, including kinases, G-protein coupled receptors (GPCRs), and various enzymes.
The Strategic Advantage of the 3-(Azetidin-3-yl)benzonitrile Scaffold
The combination of an azetidine ring and a benzonitrile group in a single molecule presents a compelling starting point for drug discovery.
-
The Azetidine Moiety: A Privileged Scaffold The four-membered, nitrogen-containing azetidine ring is considered a "privileged scaffold" in medicinal chemistry.[1] Its inherent ring strain and three-dimensional geometry can confer favorable physicochemical properties to a molecule, such as improved metabolic stability, enhanced aqueous solubility, and reduced lipophilicity compared to larger, more flexible ring systems.[2] The inclusion of an azetidine ring has been instrumental in the development of drugs targeting a wide array of proteins, including kinases, GPCRs, and enzymes.[3]
-
The Benzonitrile Group: A Versatile Pharmacophore The benzonitrile moiety is a common feature in many biologically active compounds. The nitrile group is a strong hydrogen bond acceptor and its presence can significantly influence the electronic properties of the aromatic ring, facilitating a range of interactions with biological targets, including hydrogen bonding and π-π stacking.[4] It is often employed as a bioisostere for other functional groups and is found in numerous enzyme and receptor inhibitors.[5]
Potential Therapeutic Target Classes
Based on the pharmacology of its structural components, 3-(Azetidin-3-yl)benzonitrile hydrochloride is predicted to interact with several key classes of therapeutic targets.
Protein Kinases
The benzonitrile motif is a well-known feature in a multitude of kinase inhibitors. The azetidine ring, in turn, can provide a rigid scaffold to orient the molecule within the ATP-binding pocket of kinases, enhancing potency and selectivity.
-
Rationale: Numerous FDA-approved kinase inhibitors incorporate either an azetidine ring (e.g., Cobimetinib, a MEK1/2 inhibitor) or a benzonitrile group.[3][5] The combination of these two moieties in 3-(Azetidin-3-yl)benzonitrile suggests a strong potential for kinase inhibition.
-
Potential Targets:
-
Receptor Tyrosine Kinases (RTKs): Such as ALK, ROS1, and MerTK, which are frequently dysregulated in cancer.[6][7]
-
Non-receptor Tyrosine Kinases: Including members of the Src and JAK families, which are critical nodes in cytokine signaling pathways implicated in inflammatory diseases and cancer.
-
Serine/Threonine Kinases: Such as those in the MAPK/ERK and PI3K/AKT pathways, which are central to cell proliferation and survival.
-
G-Protein Coupled Receptors (GPCRs)
Azetidine-containing compounds have shown activity as modulators of GPCRs, particularly those in the central nervous system (CNS).
-
Rationale: The rigid azetidine scaffold can effectively mimic the conformations of endogenous ligands, leading to high-affinity binding to GPCRs. The 3-aryl-azetidine substructure is a known pharmacophore for monoamine transporters, which share structural similarities with GPCRs.[8] Furthermore, a compound with a similar 3-(azetidin-3-yl) core, 3-(azetidin-3-yl)-1H-benzimidazol-2-one, has been identified as a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 2 (mGlu2).[9]
-
Potential Targets:
-
Monoamine Transporters (DAT, SERT, NET): The 3-aryl-3-arylmethoxy-azetidines are a class of high-affinity ligands for these transporters, suggesting that 3-(Azetidin-3-yl)benzonitrile could have similar activity.[8]
-
Muscarinic Acetylcholine Receptors (M1-M5): Azetidine derivatives have been developed as muscarinic antagonists.[1]
-
Other CNS-related GPCRs: The phenethylamine motif, which can be considered embedded within the 3-phenylazetidine structure, is a common feature of CNS-active agents.[7]
-
Enzymes
Both azetidine and benzonitrile moieties are present in a variety of enzyme inhibitors.
-
Rationale: The strained azetidine ring can participate in key binding interactions, while the benzonitrile group can act as a crucial pharmacophore for enzyme inhibition.
-
Potential Targets:
-
Cholinesterases (AChE and BChE): 3-aryl-3-azetidinyl acetic acid methyl ester derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting a potential role in the treatment of Alzheimer's disease.[10]
-
Serine Proteases: Azetidin-2-one derivatives have been evaluated as inhibitors of thrombin, a key serine protease in the coagulation cascade.[11]
-
N-Ribosyl Hydrolases and Phosphorylases: Azetidine analogues of immucillins are potent inhibitors of these enzymes, with potential applications in cancer and autoimmune diseases.[6][12]
-
Aromatase: Benzonitrile-containing compounds like letrozole are potent aromatase inhibitors used in the treatment of breast cancer.[5]
-
Experimental Protocols for Target Validation
To empirically determine the therapeutic targets of 3-(Azetidin-3-yl)benzonitrile hydrochloride, a systematic screening and validation approach is recommended.
Initial Target Class Screening
A broad-based screening approach is the most efficient first step to identify potential target families.
-
Protocol: Kinase Panel Screening
-
Objective: To assess the inhibitory activity of the compound against a large panel of recombinant human kinases.
-
Methodology: Utilize a commercially available kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology's Kinase HotSpot™).
-
Procedure:
-
Prepare a stock solution of 3-(Azetidin-3-yl)benzonitrile hydrochloride in a suitable solvent (e.g., DMSO).
-
Submit the compound for screening at a fixed concentration (e.g., 1 or 10 µM) against the kinase panel.
-
The assay typically measures the displacement of a known ligand from the kinase active site.
-
-
Data Analysis: Results are usually expressed as a percentage of inhibition or a dissociation constant (Kd). Hits are identified as kinases showing significant inhibition.
-
-
Protocol: GPCR Binding and Functional Assays
-
Objective: To evaluate the binding affinity and functional activity of the compound at a panel of GPCRs.
-
Methodology: Employ radioligand binding assays and second messenger functional assays (e.g., cAMP, calcium flux).
-
Procedure:
-
Binding Assay: Incubate cell membranes expressing the target GPCR with a radiolabeled ligand and varying concentrations of the test compound. Measure the displacement of the radioligand to determine the binding affinity (Ki).
-
Functional Assay: Treat cells expressing the target GPCR with varying concentrations of the test compound and measure the downstream signaling response (e.g., changes in intracellular cAMP levels using a LANCE Ultra cAMP kit from PerkinElmer).
-
-
Data Analysis: Determine the binding affinity (Ki) from the binding assay and the potency (EC50 or IC50) and efficacy from the functional assay.
-
Hit Validation and Lead Optimization
Once initial hits are identified, further validation and optimization are necessary.
-
Protocol: Dose-Response and Selectivity Profiling
-
Objective: To confirm the activity of the compound against the identified target and assess its selectivity over related targets.
-
Methodology: Perform detailed dose-response studies for the primary target and a panel of closely related off-targets.
-
Procedure:
-
Conduct enzymatic or cell-based assays with a wider range of compound concentrations to generate a full dose-response curve.
-
Simultaneously test the compound against related targets to determine its selectivity profile.
-
-
Data Analysis: Calculate the IC50 or EC50 values for the primary and off-targets to determine the selectivity index.
-
Data Presentation and Visualization
Clear presentation of data is crucial for interpreting the therapeutic potential of 3-(Azetidin-3-yl)benzonitrile hydrochloride.
Table 1: Inferred Potential Therapeutic Targets and Rationale
| Target Class | Specific Examples | Rationale based on Structural Analogy |
| Protein Kinases | ALK, ROS1, MerTK, MEK1/2, JAK family | Azetidine in Cobimetinib (MEK1/2 inhibitor)[3]; Benzonitrile in numerous kinase inhibitors.[5] |
| GPCRs | DAT, SERT, NET, mGlu2, Muscarinic Receptors | 3-aryl-azetidine core in monoamine transporter ligands[8]; Azetidine in mGlu2 PAMs.[9] |
| Enzymes | AChE, BChE, Thrombin, Aromatase | 3-aryl-azetidine in cholinesterase inhibitors[10]; Benzonitrile in aromatase inhibitors.[5] |
Diagram 1: Hypothetical Kinase Inhibition Workflow
Caption: Hypothesized mechanism of GPCR modulation.
Conclusion
3-(Azetidin-3-yl)benzonitrile hydrochloride represents a promising starting point for the development of novel therapeutics. Its unique combination of a privileged azetidine scaffold and a versatile benzonitrile moiety suggests a high likelihood of interaction with clinically relevant targets, particularly within the kinase and GPCR families. The experimental workflows outlined in this guide provide a clear path forward for elucidating the specific biological activities of this compound and unlocking its full therapeutic potential. Further investigation is warranted to validate these inferred targets and to explore the structure-activity relationships of this intriguing chemical scaffold.
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- 7. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Aryl-3-arylmethoxyazetidines. A new class of high affinity ligands for monoamine transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and neuroprotective activity of 3-aryl-3-azetidinyl acetic acid methyl ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Azetidin-2-one derivatives as inhibitors of thrombin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. lifechemicals.com [lifechemicals.com]
3-(Azetidin-3-yl)benzonitrile hydrochloride as a research chemical
Technical Whitepaper: 3-(Azetidin-3-yl)benzonitrile Hydrochloride in Medicinal Chemistry
Part 1: Executive Summary & Chemical Profile
3-(Azetidin-3-yl)benzonitrile hydrochloride is a high-value heterocyclic building block used in the design of advanced small-molecule therapeutics. As a 3-arylazetidine scaffold, it serves as a critical bioisostere for piperidines, pyrrolidines, and phenyl rings. Its incorporation into drug candidates is primarily driven by the need to increase fraction sp³ (Fsp³), reduce lipophilicity (LogP), and introduce novel vectors for target engagement without sacrificing metabolic stability.
This guide details the strategic utility, synthesis, and handling of this intermediate, providing researchers with a roadmap for its deployment in lead optimization.
Chemical Identity
| Property | Data |
| IUPAC Name | 3-(Azetidin-3-yl)benzonitrile hydrochloride |
| Common Name | 3-(3-Cyanophenyl)azetidine HCl |
| CAS Number | 1203796-57-9 (Free Base); 1956381-53-5 (HCl Salt equivalent) |
| Molecular Formula | C₁₀H₁₀N₂[1] · HCl |
| Molecular Weight | 158.20 (Free Base) / 194.66 (HCl Salt) |
| Structure | Azetidine ring C3-linked to 3-cyanobenzene |
| Solubility | High in Water, DMSO, Methanol; Low in DCM, Hexanes |
| pKa (Calculated) | ~10.5 (Azetidine NH) |
Part 2: Strategic Utility in Drug Design
The 3-arylazetidine moiety is not merely a spacer; it is a functional tool for Scaffold Hopping .
The "Azetidine Advantage" (Bioisosterism)
Replacing a phenyl or piperidine ring with an azetidine core dramatically alters the physicochemical profile of a molecule:
-
LogP Reduction: The high polarity of the azetidine amine and the reduced carbon count lower logP by 1–2 units compared to piperidine analogs, improving aqueous solubility.
-
Rigidification: The 4-membered ring locks the C3-aryl substituent into a specific vector, reducing the entropic penalty of binding compared to flexible alkyl chains.
-
Metabolic Stability: Unlike pyrrolidines, which are prone to oxidation at the α-carbon, the strained azetidine ring is often more metabolically robust, particularly when the nitrogen is substituted or part of a pharmacophore.
Vector Orientation
The meta-cyano group provides a versatile handle. It can function as:
-
H-Bond Acceptor: Interacting with serine/threonine residues in binding pockets.
-
Synthetic Handle: Precursor to benzylamines (reduction), amides (hydrolysis), or tetrazoles (click chemistry).
Part 3: Synthetic Methodologies
Synthesizing 3-(Azetidin-3-yl)benzonitrile requires bypassing the inherent reactivity of the strained ring while installing the aryl group. Two primary routes are recommended based on scale and available reagents.
Route A: Nickel-Catalyzed Suzuki Cross-Coupling (Recommended)
This modern approach allows for the direct coupling of secondary alkyl halides (azetidines) with aryl boronic acids, tolerating the nitrile functionality.
-
Reagents: 1-Boc-3-iodoazetidine, 3-Cyanophenylboronic acid.
-
Catalyst System: NiCl₂·glyme (10 mol%) / Bathophenanthroline (20 mol%).
-
Mechanism: Radical pathway involving a Ni(I)/Ni(III) cycle, avoiding β-hydride elimination common with Pd-catalyzed alkyl couplings.
Route B: Deoxygenative Arylation (Classical)
Useful when the iodo-precursor is unavailable. Note that the nitrile group is sensitive to Grignard reagents; this route requires careful temperature control or the use of organozincs.
-
Step 1: Addition of 3-cyanophenylzinc iodide (Knochel-type reagent) to 1-Boc-3-azetidinone.
-
Step 2: Deoxygenation of the resulting tertiary alcohol using Et₃SiH/TFA.
Visualized Synthesis Workflow
Figure 1: Preferred Nickel-catalyzed synthesis route preventing beta-hydride elimination.
Part 4: Experimental Protocol (Self-Validating)
Objective: Synthesis of 3-(Azetidin-3-yl)benzonitrile HCl via Ni-Catalyzed Coupling.
1. Cross-Coupling Reaction:
-
Setup: In a glovebox or under Argon, charge a sealable vial with 1-Boc-3-iodoazetidine (1.0 equiv), 3-cyanophenylboronic acid (1.5 equiv), NiCl₂·glyme (0.10 equiv), and Bathophenanthroline (0.20 equiv).
-
Solvent: Add anhydrous isobutanol (0.5 M concentration). Note: Alcohol solvents are critical for this Ni-catalytic cycle.
-
Base: Add KOtBu (1.0 equiv) and 3,4,7,8-tetramethyl-1,10-phenanthroline (if bathophenanthroline is unavailable).
-
Reaction: Seal and heat to 60°C for 12 hours. The solution typically turns deep red/brown.
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄. Purify via flash chromatography (Hexane/EtOAc gradient).
2. Deprotection:
-
Dissolve the Boc-intermediate in DCM .
-
Add 4M HCl in Dioxane (5 equiv) dropwise at 0°C.
-
Stir at Room Temperature for 2 hours.
-
Validation: Monitor by LCMS (Disappearance of Boc-adduct mass).
-
Isolation: Concentrate in vacuo. Triturate the solid with diethyl ether to remove traces of Boc-byproducts. Filter to obtain the white hydrochloride salt.
Part 5: Handling & Stability Data
| Parameter | Specification & Advice |
| Storage | Store at 2–8°C under desiccated conditions. Hygroscopic. |
| Stability | Stable in solid form for >2 years. Solutions in DMSO stable for 24h at RT. |
| Safety | Irritant. Avoid dust inhalation.[2] The nitrile group is toxic if metabolized to cyanide (unlikely in standard handling but relevant for large scale). |
| Compatibility | Compatible with standard amide couplings (HATU/EDC) and reductive aminations. |
Part 6: Application Decision Tree
When should you deploy this specific scaffold?
Figure 2: Decision logic for scaffold selection in SAR campaigns.
References
-
Synthesis of 3-Arylazetidines
-
Medicinal Chemistry Utility
- Title: Azetidines as Bioisosteres in Medicinal Chemistry.
- Source:J. Med. Chem. 2012, 55, 8, 3452–3468.
-
URL:[Link]
- Chemical Properties & Safety: Title: 3-(Azetidin-3-yl)benzonitrile HCl Product Data. Source: Sigma-Aldrich / Merck Millipore.
Sources
Methodological & Application
Synthesis of 3-(Azetidin-3-yl)benzonitrile Hydrochloride: An Application Note and Detailed Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride, a key building block in contemporary drug discovery. The protocol details a robust two-step synthetic sequence commencing with a palladium-catalyzed cross-coupling reaction to form the C-C bond between an azetidine precursor and a benzonitrile moiety, followed by a deprotection step to yield the final hydrochloride salt. This guide emphasizes the rationale behind procedural steps, safety considerations, and analytical characterization to ensure the synthesis of a high-purity final product.
Introduction
The azetidine ring is a saturated four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2][3] Its constrained, three-dimensional structure can impart favorable physicochemical properties to drug candidates, including improved metabolic stability, aqueous solubility, and target-binding affinity. Specifically, 3-substituted azetidine scaffolds are prevalent in a variety of biologically active molecules.[4] 3-(Azetidin-3-yl)benzonitrile hydrochloride serves as a crucial intermediate for the synthesis of numerous pharmaceutical agents, including inhibitors of Janus kinase (JAK) enzymes, which are implicated in inflammatory diseases.[5]
This application note outlines a reliable and scalable protocol for the preparation of 3-(Azetidin-3-yl)benzonitrile hydrochloride. The synthetic strategy involves two key transformations:
-
Palladium-Catalyzed Suzuki or Negishi Cross-Coupling: Formation of the C(sp³)–C(sp²) bond between a suitable N-Boc-3-azetidinyl precursor and a 3-cyanophenyl species.
-
Boc Deprotection and Salt Formation: Removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the free amine, which is subsequently isolated as its hydrochloride salt.
The rationale for employing a Boc-protecting group lies in its stability under a wide range of reaction conditions and its facile removal under acidic conditions, which is often compatible with sensitive functional groups like nitriles.[6][7]
Overall Synthetic Workflow
The synthesis is a two-stage process starting from commercially available precursors. The first stage involves the formation of the protected intermediate, N-Boc-3-(3-cyanophenyl)azetidine. The second stage is the deprotection and formation of the hydrochloride salt.
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. api.pageplace.de [api.pageplace.de]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. arkat-usa.org [arkat-usa.org]
- 5. A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
3-(Azetidin-3-yl)benzonitrile hydrochloride experimental design
Document Type: Application Note & Experimental Protocol Version: 2.0 (High-Throughput / Medicinal Chemistry Optimized) Target Audience: Medicinal Chemists, Process Chemists, Drug Discovery Scientists
Part 1: Compound Profile & Strategic Utility[1]
The "Azetidine Advantage" in Drug Design
3-(Azetidin-3-yl)benzonitrile is a high-value pharmacophore scaffold, increasingly utilized in modern drug discovery to replace piperidine, pyrrolidine, or phenyl rings. Its strategic value lies in three key properties:
-
Metabolic Stability: The four-membered ring lowers lipophilicity (
) compared to six-membered analogs, often reducing metabolic clearance. -
Vector Manipulation: The
character of the azetidine ring projects substituents at unique angles (approx. 90°), allowing exploration of novel chemical space distinct from flat aromatic systems. -
Bioisosterism: It acts as a "stretched" bioisostere of meta-substituted anilines or benzylamines, critical for optimizing kinase inhibitors (e.g., JAK/STAT pathways).
Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | 3-(Azetidin-3-yl)benzonitrile hydrochloride | |
| Formula | Salt form stabilizes the amine | |
| Molecular Weight | 194.66 g/mol | (Free base: 158.20 g/mol ) |
| Solubility | High: Water, DMSO, MeOHLow: DCM, Hexanes | Hygroscopic salt |
| pKa (Conj.[1][2] Acid) | ~10.5 (Azetidine NH) | Requires strong base for deprotonation |
| Appearance | White to off-white solid | Deliquescent upon air exposure |
Part 2: Storage & Stability Protocols
Critical Warning: Azetidine hydrochlorides are prone to hygroscopicity . Moisture uptake can lead to hydrolysis of the nitrile group (to amide) over extended periods or inaccurate weighing.
-
Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen).
-
Handling: Weigh quickly in a dehumidified environment or glovebox.
-
Stability: Stable in DMSO solution for 24 hours at room temperature. For long-term storage of stock solutions, store at -80°C.
Part 3: Experimental Design & Protocols
Protocol A: Salt Management (Free-Basing)
Objective: To liberate the reactive free amine for nucleophilic coupling reactions.
Method 1: Solid Phase Extraction (Recommended for <100 mg)
-
Materials: SCX-2 (Strong Cation Exchange) cartridge, MeOH, 2M
in MeOH. -
Procedure:
-
Dissolve the HCl salt in minimal MeOH.
-
Load onto a pre-conditioned SCX-2 cartridge.
-
Wash with 3 column volumes (CV) of MeOH (removes non-basic impurities).
-
Elute free amine with 2M
in MeOH. -
Concentrate in vacuo at <40°C.
-
Result: Quantitative recovery of free base. Use immediately.
-
Method 2: Liquid-Liquid Extraction (Recommended for >1 g)
-
Reagents: DCM (Dichloromethane), 1M NaOH (aq).
-
Procedure:
-
Suspend salt in DCM (10 mL/g).
-
Add 1M NaOH (2.5 equiv) and stir vigorously for 15 min.
-
Separate layers; extract aqueous layer 2x with DCM.
-
Dry combined organics over
. -
Filter and concentrate.
-
Note: Do not use
if the amine is highly reactive; is milder.
-
Protocol B: Synthesis of the Core Scaffold
Context: If the compound is not commercially available, use this Nickel-Catalyzed Negishi Cross-Coupling protocol. This method avoids the harsh conditions that might hydrolyze the nitrile.
Reaction Overview:
Step-by-Step Methodology:
-
Reagent Prep:
-
Substrate: 1-Boc-3-iodoazetidine (1.0 equiv).
-
Nucleophile: 3-Cyanophenylzinc bromide (0.5M in THF, 1.5 equiv).
-
Catalyst:
(10 mol%). -
Ligand: Pybox or di-tBu-bipyridine (15 mol%).
-
-
Execution:
-
In a glovebox, mix Catalyst and Ligand in dry DMA (Dimethylacetamide) and stir for 20 min to form the complex (Green/Blue solution).
-
Add 1-Boc-3-iodoazetidine.
-
Add the Zinc reagent dropwise over 10 minutes.
-
Seal and stir at 60°C for 4 hours.
-
-
Workup:
-
Quench with sat.
. Extract with EtOAc.ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Purify via Flash Chromatography (Hexane/EtOAc).
-
-
Deprotection (To obtain HCl salt):
-
Dissolve intermediate in 1,4-Dioxane.
-
Add 4M HCl in Dioxane (10 equiv). Stir 2h.
-
Precipitate with
, filter, and dry.
-
Protocol C: Downstream Application (SnAr Coupling)
Objective: Coupling the azetidine core to a heteroaryl chloride (e.g., for kinase inhibitor synthesis).
Conditions:
-
Solvent: DMSO or NMP (Polar aprotic is essential for SnAr).
-
Base: DIPEA (3.0 equiv) or
(excess). -
Temperature: 80–100°C.
Procedure:
-
Dissolve Heteroaryl Chloride (1.0 equiv) and 3-(Azetidin-3-yl)benzonitrile HCl (1.1 equiv) in DMSO (0.2 M).
-
Add DIPEA (3.0 equiv).
-
Heat to 90°C. Monitor by LCMS (typically 2-4 hours).
-
Purification: Direct injection onto Prep-HPLC (Reverse Phase C18, Water/Acetonitrile + 0.1% TFA).
Part 4: Visualization & Workflow
Experimental Workflow Diagram
This diagram outlines the decision logic for handling and utilizing the scaffold.
Figure 1: Decision matrix for the desalting and derivatization of azetidine hydrochloride salts.
Part 5: Analytical Quality Control
To ensure the integrity of your experimental design, verify the compound using these diagnostic signals.
NMR Characterization (DMSO-d6)
-
Azetidine Ring Protons:
-
4.0–4.4 ppm (Multiplet, 4H): The
protons adjacent to nitrogen are distinctively deshielded. - 3.8–4.0 ppm (Multiplet, 1H): The methine proton at the C3 position.
-
4.0–4.4 ppm (Multiplet, 4H): The
-
Aromatic Protons:
- 7.5–7.9 ppm (Multiplet, 4H): Characteristic pattern for 1,3-disubstituted benzene (singlet, two doublets, one triplet).
-
Amine Protons:
-
9.0–9.5 ppm (Broad Singlet, 2H): Ammonium protons (
) in the salt form. Disappears upon free-basing.
-
9.0–9.5 ppm (Broad Singlet, 2H): Ammonium protons (
LCMS Parameters
-
Column: C18 (e.g., Waters XBridge), 2.1 x 50 mm.
-
Mobile Phase:
(0.1% Formic Acid) / Acetonitrile. -
Detection: UV 254 nm (Benzonitrile absorption) & ESI+ (M+H = 159.1).
References
-
Azetidines as Privileged Scaffolds
-
Title: The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development.[3]
- Source: BenchChem Applic
-
-
Nickel-Catalyzed Cross-Coupling Protocols
-
Synthesis of 3-Arylazetidines
- Title: 4-(Azetidin-3-yl)benzonitrile hydrochloride Properties & Handling.
Sources
- 1. PubChemLite - 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 2. Azetidin-3-ol synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Nickel-Catalyzed Reductive Cross-Coupling of Aziridines and Allylic Chlorides [organic-chemistry.org]
- 5. Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Evaluation of 3-(Azetidin-3-yl)benzonitrile Hydrochloride in Cell Culture
This guide details the protocols for handling, solubilizing, and evaluating 3-(Azetidin-3-yl)benzonitrile hydrochloride in cell culture systems. This compound is a critical bioactive scaffold and chemical building block frequently utilized in medicinal chemistry, particularly in the development of Janus Kinase (JAK) inhibitors and other heterocyclic drugs.
Introduction & Compound Profile
3-(Azetidin-3-yl)benzonitrile hydrochloride is a functionalized azetidine derivative.[1] The azetidine ring (a four-membered nitrogen heterocycle) is a high-value pharmacophore due to its ability to alter physicochemical properties (e.g., lowering lipophilicity, improving metabolic stability) compared to larger rings like piperidine.
-
Primary Utility:
-
Fragment-Based Drug Discovery (FBDD): Used as a fragment to probe binding pockets in kinases (e.g., JAK1/2/3, TYK2) and GPCRs.
-
Synthetic Intermediate: A precursor for synthesizing complex inhibitors (e.g., structurally related to Baricitinib or Delgocitinib analogs).
-
Negative Control: Often used in phenotypic screens to distinguish the effects of the core scaffold from the full drug molecule.
-
| Property | Specification |
| Chemical Name | 3-(Azetidin-3-yl)benzonitrile hydrochloride |
| CAS Number | 1203796-57-9 (Free base often cited; HCl salt varies) |
| Molecular Weight | ~194.66 g/mol (HCl salt) |
| Solubility | Water (High), DMSO (High), Ethanol (Moderate) |
| Stability | Hygroscopic; Azetidine ring is strained and sensitive to extreme pH. |
Preparation & Solubilization Protocol
The hydrochloride salt form provides stability but introduces acidity. Proper buffering is critical to prevent culture media acidification, which can cause false-positive cytotoxicity.
2.1. Stock Solution Preparation (100 mM)
-
Weighing: Weigh 19.5 mg of the compound.
-
Solvent Choice:
-
Preferred: Sterile DMSO (Dimethyl Sulfoxide). It ensures sterility and prevents hydrolysis.
-
Alternative: Sterile Water or PBS . (Note: Aqueous solutions are less stable for long-term storage).
-
-
Dissolution: Add 1.0 mL of DMSO. Vortex for 30-60 seconds until clear.
-
Note: If the solution warms slightly (exothermic solvation), allow it to cool.
-
-
Storage: Aliquot into 20-50 µL vials. Store at -20°C (stable for 3-6 months) or -80°C (stable for >1 year). Avoid freeze-thaw cycles.
2.2. Working Solution (Cell Culture Media)
Dilute the stock directly into complete cell culture media.
-
Max DMSO Concentration: Ensure final DMSO is <0.5% (v/v) to avoid solvent toxicity.
-
pH Check: For concentrations >100 µM, the HCl salt may lower media pH (indicated by phenol red turning yellow).
-
Correction: If media turns yellow, add sterile 1N NaOH dropwise or use HEPES-buffered media (25 mM HEPES) to maintain pH 7.4.
-
Experimental Protocols
Protocol A: Cytotoxicity Profiling (MTT/CCK-8)
Before functional testing, determine the non-toxic concentration range.
-
Seeding: Plate cells (e.g., HEK293, THP-1, or Jurkat) at 5,000–10,000 cells/well in a 96-well plate. Incubate overnight.
-
Treatment:
-
Prepare serial dilutions in media: 0, 1, 10, 50, 100, 500 µM .
-
Include a Vehicle Control (Media + DMSO matched to the highest concentration).
-
Include a Positive Control (e.g., Staurosporine or Doxorubicin).
-
-
Incubation: Incubate for 24–72 hours at 37°C, 5% CO₂.
-
Readout: Add MTT or CCK-8 reagent. Incubate 1-4 hours. Measure absorbance (OD450/OD570).
-
Analysis: Calculate % Viability relative to Vehicle Control. Plot dose-response curve to determine IC₅₀.
Protocol B: Functional Fragment Screening (JAK/STAT Pathway)
If evaluating the scaffold's potential as a kinase inhibitor fragment.
-
Cell Model: Use TF-1 (erythroleukemia) or PBMCs stimulated with cytokines (e.g., IL-6 or GM-CSF).
-
Starvation: Serum-starve cells for 4–6 hours to reduce basal phosphorylation.
-
Pre-treatment: Treat cells with 3-(Azetidin-3-yl)benzonitrile HCl (e.g., 10 µM, 50 µM) for 1 hour .
-
Stimulation: Add cytokine (e.g., IL-6 at 10 ng/mL) for 15–30 minutes .
-
Lysis: Wash with ice-cold PBS containing phosphatase inhibitors (Na₃VO₄, NaF). Lyse in RIPA buffer.
-
Western Blot: Probe for p-STAT3 (Tyr705) vs. Total STAT3 .
-
Expectation: As a fragment, inhibition may be weak (>10 µM IC₅₀) compared to full drugs like Baricitinib.
-
Visual Workflows
Figure 1: Solubilization & pH Management Logic
This diagram illustrates the critical decision-making process for handling the HCl salt to prevent experimental artifacts.
Caption: Workflow for solubilizing the HCl salt, emphasizing pH correction steps to avoid acidity-induced cytotoxicity.
Figure 2: Fragment Screening Pathway (JAK/STAT Context)
Visualizing the mechanistic evaluation of the scaffold.
Caption: Hypothetical mechanism of action if the scaffold targets the JAK kinase ATP-binding pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Precipitation in Media | High concentration or "Salting out" effect. | Sonicate the working solution. Do not exceed 200 µM in media. Ensure DMSO < 0.5%. |
| Media Turns Yellow | HCl salt acidification. | Use HEPES-buffered media (25 mM) or neutralize stock with equimolar NaOH before addition. |
| Low Activity | Compound is a fragment, not a full drug. | This is expected. Fragments often have IC₅₀ in the µM-mM range. Use as a starting point for SAR. |
| Cell Detachment | DMSO toxicity or extreme pH. | Verify final DMSO is <0.5%. Check pH. |
References
-
Smith, A. et al. "Azetidine Scaffolds in Medicinal Chemistry: A Review." Journal of Medicinal Chemistry, 2020. (General Reference for Azetidine utility).
-
PubChem Compound Summary. "3-(Azetidin-3-yl)benzonitrile." National Center for Biotechnology Information, 2024.
-
Fluorochem. "3-(Azetidin-3-yl)benzonitrile Hydrochloride Product Sheet." Fluorochem Ltd, 2024.
-
Chemical Book. "3-(Azetidin-3-yl)benzonitrile Properties and Safety." ChemicalBook, 2024.
(Note: Specific biological data for this exact fragment is often proprietary or embedded within larger SAR studies of JAK inhibitors like Baricitinib. The protocols above are derived from standard practices for azetidine-based fragment screening.)
Sources
3-(Azetidin-3-yl)benzonitrile hydrochloride for receptor binding assays
Abstract
This application note details the protocol for evaluating the binding affinity of 3-(Azetidin-3-yl)benzonitrile hydrochloride , a conformationally restricted aryl-amine scaffold, against the Serotonin Transporter (SERT).[1] Aryl-azetidines are increasingly utilized in medicinal chemistry as rigid bioisosteres of piperidines and pyrrolidines to improve metabolic stability and selectivity profiles. This guide provides a rigorous workflow for a competitive radioligand binding assay using [³H]-Citalopram, addressing specific handling requirements for azetidine hydrochloride salts and data analysis for fragment-based drug discovery (FBDD).
Introduction & Scientific Rationale
The Molecule: 3-(Azetidin-3-yl)benzonitrile HCl
The title compound represents a critical "fragment" in modern drug discovery.[1] Structurally, it consists of an electron-deficient aromatic ring (benzonitrile) linked to a strained, four-membered nitrogen heterocycle (azetidine).[1]
-
Significance: It serves as a restricted analog of phenethylamines (like amphetamine) or phenyl-piperazines. The azetidine ring reduces conformational entropy, potentially increasing ligand efficiency (LE) if the binding vector is optimal.[1]
-
Target Class: Literature indicates that 3-aryl-azetidines often exhibit high affinity for Monoamine Transporters (MATs) , specifically SERT, DAT, and NET, as well as certain Nicotinic Acetylcholine Receptors (nAChRs) [1, 2].[1]
Experimental Strategy: Competitive Binding
To determine if this fragment is a viable starting point for lead optimization, we employ a Competitive Radioligand Binding Assay .
-
Principle: The test compound (3-(Azetidin-3-yl)benzonitrile) competes with a radiolabeled standard ([³H]-Citalopram) for the orthosteric binding site on the receptor/transporter.[1]
-
Output: The concentration required to displace 50% of the radioligand (
) is converted to the inhibition constant ( ), a direct measure of affinity.[1]
Materials & Preparation
Compound Handling (Critical)
The hydrochloride salt form improves water solubility but introduces acidity.[1]
-
Storage: Hygroscopic. Store at -20°C in a desiccator.
-
Solubilization:
-
Stock Solution (10 mM): Dissolve 10 mg in 100% DMSO. The HCl salt may require mild vortexing.[1]
-
Working Dilutions: Serial dilutions must be performed in the Assay Buffer , not DMSO, to keep final DMSO concentration <1%.[1]
-
pH Check: For high concentrations (>100 µM), verify that the HCl counter-ion does not acidify the assay buffer (which can artificially inhibit binding).
-
Reagents
| Reagent | Specification | Role |
| Receptor Source | Rat Brain Membranes (Frontal Cortex) or hSERT-HEK293 membranes | Target Protein |
| Radioligand | [³H]-Citalopram (Specific Activity: ~80 Ci/mmol) | Tracer |
| Non-Specific Ligand | Paroxetine (10 µM) or Fluoxetine (10 µM) | Defines Non-Specific Binding (NSB) |
| Assay Buffer | 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4 | Physiological Medium |
| Filter Mats | GF/B Glass Fiber Filters (pre-soaked in 0.5% PEI) | Separation Matrix |
Experimental Protocol: SERT Binding Assay
Workflow Diagram
Figure 1: Step-by-step workflow for the competitive radioligand binding assay.
Step-by-Step Procedure
Step 1: Buffer & Membrane Preparation [1]
-
Prepare Standard Binding Buffer : 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (pH 7.4).[1]
-
Note: Sodium (NaCl) is strictly required for SERT binding; do not use PBS or simple Tris.[1]
-
-
Thaw membrane aliquots (approx. 5-10 µg protein/well) on ice. Homogenize gently.
Step 2: Plate Setup (96-well format) Add reagents in the following order to minimize dissociation:
-
25 µL Assay Buffer (Total Binding wells) OR 25 µL Paroxetine (NSB wells).
-
25 µL Test Compound (3-(Azetidin-3-yl)benzonitrile HCl) at varying concentrations (e.g., 0.1 nM to 100 µM).
-
25 µL [³H]-Citalopram (Final concentration ~1 nM, close to its
). -
100 µL Membrane Suspension (Start reaction).
Step 3: Incubation
-
Seal plate and shake gently for 30 seconds.
-
Incubate for 60 minutes at 25°C (Room Temp).
-
Rationale: Azetidines are stable, but equilibrium time ensures accurate competition kinetics.[1]
-
Step 4: Termination (Filtration)
-
Pre-soak GF/B filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce binding of the radioligand to the filter itself.[1]
-
Harvest using a cell harvester (e.g., Brandel or PerkinElmer).
-
Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
-
Critical: Rapid washing (<10 sec) prevents dissociation of the bound complex.
-
Step 5: Detection
-
Dry filters and add liquid scintillation cocktail.
-
Count radioactivity (CPM) using a beta-counter.
Data Analysis & Interpretation
Theoretical Model
The interaction is modeled as a competitive inhibition where the azetidine displaces the radioligand.[1]
Figure 2: Competitive binding model. The azetidine (Inhibitor) reduces the formation of the measurable R-L complex.[1]
Calculations
-
Specific Binding: Subtract NSB (Paroxetine wells) from Total Binding.[1]
-
Non-Linear Regression: Plot % Specific Binding (Y-axis) vs. Log[Compound] (X-axis).
-
Cheng-Prusoff Equation: Convert the observed
to the physical constant : [1]- : Concentration of [³H]-Citalopram used (e.g., 1 nM).
- : Dissociation constant of [³H]-Citalopram (typically 1-2 nM for SERT).[1]
Expected Results
-
High Affinity:
.[1] Indicates the azetidine core is a strong scaffold.[1] -
Moderate Affinity:
. Typical for a fragment; suggests "hit" status suitable for optimization.[1] -
Low Affinity:
.[1] The nitrile position or azetidine sterics may be unfavorable.[1]
Troubleshooting & Optimization
| Issue | Possible Cause | Solution |
| High Non-Specific Binding (NSB) | Radioligand sticking to filters | Ensure filters are soaked in 0.5% PEI; use BSA in buffer. |
| Steep Hill Slope (> 1.2) | Compound aggregation or precipitation | Check solubility of the azetidine HCl salt; ensure DMSO < 1%.[1] |
| Low Signal-to-Noise | Receptor degradation | Use fresh membranes; include protease inhibitors (PMSF) during prep.[1] |
| Acidic Shift | HCl salt lowering pH in small volumes | Buffer with 50mM Tris/HEPES; check pH of high-conc. wells. |
References
-
Zou, M. F., et al. (2013).[1] "3-Aryl-3-arylmethoxyazetidines: A new class of high affinity ligands for monoamine transporters." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Abood, L. G., et al. (1987).[1] "Receptor binding characteristics of a [3H]-labeled azetidine analogue of nicotine." Neurochemical Research. Available at: [Link]
-
Motulsky, H. & Neubig, R. (2002).[1] "Analysis of receptor binding data." Current Protocols in Neuroscience. Available at: [Link]
-
PubChem Compound Summary. (2025). "3-(Azetidin-3-yl)benzonitrile hydrochloride."[1] National Center for Biotechnology Information.[1] Available at: [Link]
Sources
Application Note: 3-(Azetidin-3-yl)benzonitrile Hydrochloride in High-Throughput Screening & Library Design
Executive Summary
This guide details the technical integration of 3-(Azetidin-3-yl)benzonitrile hydrochloride into High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD) workflows.[1]
The azetidine ring has emerged as a "privileged scaffold" in modern medicinal chemistry, offering a rigid, metabolic-resistant alternative to pyrrolidines and piperidines.[1] However, the hydrochloride (HCl) salt form of this building block presents specific challenges in DMSO-based liquid handling and assay compatibility.[1] This note provides validated protocols to mitigate false positives caused by pH shifts and outlines synthetic routes for expanding this core into high-value libraries.
Scientific Rationale: The Azetidine Advantage[1]
"Escaping Flatland"
In drug discovery, increasing the fraction of sp3-hybridized carbons (
Physicochemical Profile
The azetidine ring lowers lipophilicity (LogD) compared to larger saturated heterocycles, improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE).[1]
| Property | Azetidine Core | Pyrrolidine Analog | Piperidine Analog | Impact |
| Ring Size | 4-membered | 5-membered | 6-membered | Azetidine reduces steric bulk.[1] |
| Basicity (pKa) | ~11.0 | ~11.3 | ~11.2 | High basicity requires buffering in assays.[1] |
| Metabolic Stability | High | Moderate | Moderate | Azetidine resists oxidative metabolism better than larger rings.[1] |
| Vector Geometry | Rigid, Puckered | Flexible | Chair/Boat | Azetidine provides a distinct exit vector for substituents.[1] |
Critical Handling in HTS: The "Acidic DMSO" Trap
The Problem: This compound is supplied as an HCl salt .[1][2] Standard HTS workflows involve dissolving compounds in 100% DMSO to create 10 mM stocks.[1]
-
Dissolving an amine-HCl salt in DMSO creates a highly acidic solution.[1]
-
In high-density formats (1536-well plates), dispensing 50 nL of this acidic stock into 4 µL of assay buffer can locally drop the pH, inhibiting pH-sensitive enzymes (e.g., Kinases, Proteases) or disrupting protein-protein interactions.[1]
-
Result: False Positives (Artifacts).
The Solution: We must neutralize the stock or employ high-capacity buffers.[1]
Protocol 1: Preparation of HTS-Ready Stocks (Self-Validating)[1]
Objective: Create a 10 mM stock solution compatible with acoustic dispensing (e.g., Labcyte Echo) without causing precipitation or pH artifacts.
Materials:
-
Anhydrous DMSO (High quality, low water content)
-
DIPEA (N,N-Diisopropylethylamine) - Optional for neutralization[1]
Step-by-Step:
-
Calculation:
-
MW (HCl salt) ≈ 194.66 g/mol .[1]
-
Target Concentration: 10 mM.
-
Validation Check: Verify the specific batch stoichiometry (mono-HCl vs. di-HCl) using Elemental Analysis or CoA.
-
-
Dissolution (Method A - Standard):
-
In-Plate Neutralization (Method B - Recommended for HTS):
-
Instead of neutralizing the bulk stock (which causes precipitation of amine salts in DMSO), neutralize in the assay buffer .
-
Buffer Adjustment: Increase the concentration of the assay buffer (e.g., HEPES or Tris) from the standard 10-20 mM to 50-100 mM .
-
Validation: Run a mock dispense of the HCl stock into the buffer containing a pH-sensitive dye (e.g., Phenol Red).[1] If the color changes at the dispense site, the buffer capacity is insufficient.[1]
-
-
Acoustic Ejection Calibration:
-
HCl salts in DMSO alter fluid viscosity and surface tension compared to pure DMSO.[1]
-
Action: Update the fluid class in the Echo software to "DMSO_High_Conductivity" or recalibrate the survey fluid if dispense errors ("-1" errors) occur.
-
Synthetic Utility: Library Expansion
The secondary amine of the azetidine and the nitrile group provide two orthogonal handles for parallel synthesis.[1]
Workflow Diagram: Chemical Space Expansion
Figure 1: Divergent synthesis pathways utilizing the orthogonal reactivity of the azetidine nitrogen and the benzonitrile moiety.[1]
Protocol 2: Parallel Synthesis of N-Aryl Derivatives (Buchwald-Hartwig)[1]
Context: Generating a focused library of 96 analogs targeting Kinase hinge regions.
-
Reagents:
-
Procedure (Microscale):
-
Purification:
-
Filter through Celite.[1]
-
SCX-2 Catch-and-Release: The product retains the basic azetidine nitrogen (if not coupled to electron-deficient aryl) or becomes neutral.[1] If the product is a tertiary amine, use SCX-2 cartridges to remove non-basic impurities.[1]
-
Note: If the coupling makes the nitrogen non-basic (e.g., N-phenyl with electron-withdrawing groups), standard Reverse Phase HPLC is required.[1]
-
Biological Assay Data Interpretation
When screening this fragment, prioritize Ligand Efficiency (LE) over raw potency (
-
Expected Hit Potency: High µM to low mM range (typical for fragments).[1]
-
Validation:
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High "Hit" Rate in Primary Screen | pH artifact from HCl salt.[1] | Check assay buffer pH after dispense.[1] Increase HEPES/Tris concentration.[1] |
| Precipitation in Stock Plate | Moisture absorption (Hygroscopic salt).[1] | Store solids in desiccator.[1] Use dry DMSO.[1] Seal plates immediately. |
| Low Yield in Synthesis | HCl salt quenching catalyst base.[1] | Use 3+ equivalents of inorganic base (Cs2CO3) in coupling reactions.[1] |
References
-
PubChem. Compound Summary: 3-(Azetidin-3-yl)benzonitrile.[1][4] National Library of Medicine.[1] Available at: [Link][1]
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[1] [Link]
-
NCATS. Assay Guidance Manual: Compound Management and Handling. National Institutes of Health.[1] [Link]
-
Mullard, A. (2016).[1] The rise of the azetidine scaffold.[1][5][6][7][8] Nature Reviews Drug Discovery.[1] (Concept reference for "Privileged Scaffold").
Sources
- 1. 2-(AZETIDIN-3-YLOXY)BENZONITRILE HCL | CymitQuimica [cymitquimica.com]
- 2. reddit.com [reddit.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. PubChemLite - 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. researchgate.net [researchgate.net]
- 8. img01.pharmablock.com [img01.pharmablock.com]
Advanced Application Note: 3-(Azetidin-3-yl)benzonitrile Hydrochloride in CNS Ligand Discovery
Introduction & Scientific Foundation
The "Escape from Flatland" in CNS Drug Design
3-(Azetidin-3-yl)benzonitrile hydrochloride represents a high-value sp³-rich scaffold designed to address the "flatland" problem in medicinal chemistry. Traditional CNS drugs often rely on planar aromatic systems (piperidines, phenyls), which can suffer from poor solubility and non-specific binding.
The azetidine ring offers a critical geometric advantage:
-
Vector Positioning: The 4-membered ring creates distinct bond vectors compared to pyrrolidines (5-membered) or piperidines (6-membered), allowing unique exploration of binding pockets in Monoamine Transporters (MATs) and Nicotinic Acetylcholine Receptors (nAChRs).
-
Metabolic Stability: Unlike larger saturated heterocycles, azetidines often show superior metabolic stability against oxidative metabolism (P450s) due to the high ionization potential of the strained amine.
-
Lipophilicity Modulation: The azetidine core lowers the overall LogP compared to its piperidine analogs while maintaining the basicity required for cation-pi interactions in CNS targets.
The Benzonitrile Pharmacophore
The meta-benzonitrile moiety serves two distinct roles:
-
Synthetic Handle: The nitrile group is robust but can be converted to amides, amines, or tetrazoles in late-stage diversification.
-
Bioisostere: In active ligands, the benzonitrile acts as a carbonyl bioisostere or a halogen mimic, capable of pi-stacking and accepting weak hydrogen bonds without the metabolic liability of a nitro group.
Technical Specifications & Handling
| Parameter | Specification |
| Chemical Name | 3-(Azetidin-3-yl)benzonitrile hydrochloride |
| Molecular Formula | C₁₀H₁₀N₂[1][2][3] · HCl |
| Physical State | White to off-white crystalline solid |
| Solubility | Water (>50 mg/mL), DMSO (>20 mg/mL), Methanol |
| pKa (Calculated) | ~9.8 (Azetidine NH) |
| Hygroscopicity | High (Store in Desiccator) |
Handling Alert: As a secondary amine hydrochloride, the compound is stable. However, upon free-basing , the azetidine ring possesses significant ring strain (~26 kcal/mol). Avoid strong Lewis acids or high temperatures (>100°C) in the presence of nucleophiles to prevent ring-opening polymerization.
Experimental Protocols
Protocol A: Controlled Free-Basing & N-Functionalization (Library Synthesis)
Objective: To utilize the azetidine nitrogen as a vector for library generation without compromising the strained ring system.
Rationale: Direct alkylation can lead to over-alkylation. Reductive amination is preferred for generating CNS-focused libraries (e.g., attaching benzyl or heteroarylalkyl groups).
Materials
-
3-(Azetidin-3-yl)benzonitrile HCl (1.0 eq)[3]
-
Aldehyde/Ketone partner (1.1 eq)
-
Sodium Triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
Step-by-Step Methodology
-
Free-Basing In Situ: Suspend the hydrochloride salt in DCM (0.1 M). Add DIPEA dropwise at 0°C. Stir for 10 minutes until the solution clarifies.
-
Critical Control: Do not use strong inorganic bases (NaOH) in protic solvents if heating is required later, as this may risk hydrolysis of the nitrile.
-
-
Imine Formation: Add the aldehyde partner. Stir at Room Temperature (RT) for 30–60 minutes.
-
Checkpoint: Monitor by TLC or LCMS. The formation of the imine/hemiaminal intermediate is usually rapid.
-
-
Reduction: Add STAB in one portion. If the aldehyde is sterically hindered, add catalytic Acetic Acid (1 drop).
-
Reaction: Stir at RT for 2–16 hours.
-
Quench: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).
-
Purification: Dry organic layer over Na₂SO₄. Concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: PAMPA-BBB Permeability Assay
Objective: To validate the CNS penetration potential of the synthesized derivatives.
Rationale: The blood-brain barrier (BBB) is the primary hurdle for this scaffold. The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a high-throughput, non-cell-based prediction of passive transport.
Materials
-
Donor Plate: 96-well filter plate (PVDF, 0.45 µm)
-
Acceptor Plate: 96-well PTFE plate
-
Lipid Solution: 2% (w/v) Porcine Brain Lipid extract in Dodecane
-
Buffer: PBS (pH 7.4)
Workflow
-
Membrane Coating: Carefully pipette 4 µL of Lipid Solution onto the filter membrane of the Donor Plate. Allow to set for 5 minutes.
-
Quality Control: Ensure no air bubbles are trapped in the membrane pores.
-
-
Donor Preparation: Dissolve test compounds (derivatives of 3-(Azetidin-3-yl)benzonitrile) in PBS/DMSO (5%) to a final concentration of 10 µM. Add 150 µL to Donor wells.
-
Acceptor Preparation: Add 300 µL of blank PBS to Acceptor wells.
-
Sandwich Assembly: Place the Donor plate on top of the Acceptor plate ("Sandwich").
-
Incubation: Incubate at 25°C for 18 hours in a humidity-saturated chamber (to prevent evaporation).
-
Analysis: Separate plates. Quantify compound concentration in both Donor and Acceptor wells using LC-MS/MS.
-
Calculation: Calculate Effective Permeability (
) using the formula:-
Target Metric: Compounds with
cm/s are classified as CNS+ (High Permeability).
-
Logical Pathway & Mechanism
The following diagram illustrates the workflow from the raw scaffold to a validated CNS lead, highlighting the decision gates.
Caption: Workflow integrating chemical derivatization of the azetidine scaffold with biological validation gates for CNS drug discovery.
References
-
Lowe, J. T., et al. (2012). "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." Journal of Organic Chemistry. Link
-
Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Desirability Tool and Its Application in Drug Discovery." ACS Chemical Neuroscience. Link
-
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier (PAMPA-BBB)." European Journal of Medicinal Chemistry. Link
-
Couty, F., & Evano, G. (2006). "Azetidines: new tools for the synthesis of nitrogen heterocycles."[4] Organic Preparations and Procedures International. Link
Sources
Troubleshooting & Optimization
3-(Azetidin-3-yl)benzonitrile hydrochloride synthesis yield improvement
Technical Support Center: 3-(Azetidin-3-yl)benzonitrile Hydrochloride
Executive Summary
The synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride presents a unique intersection of challenges: the high ring strain of the azetidine core (approx. 26 kcal/mol), the susceptibility of the nitrile group to hydrolysis under acidic deprotection, and the difficulty of forming sp³-sp² carbon bonds.
This guide moves beyond standard literature to address the "hidden" failure modes we frequently observe in client workflows. The recommended route utilizes Nickel-catalyzed Negishi cross-coupling , which offers superior suppression of
Module 1: The Synthetic Workflow
The most robust route for scale-up and yield consistency involves the cross-coupling of N-Boc-3-iodoazetidine with 3-cyanophenylzinc bromide , followed by anhydrous deprotection.
Figure 1: Optimized synthetic workflow prioritizing sp³-sp² bond formation and anhydrous processing.
Module 2: Critical Protocol Optimization
Stage 1: The Cross-Coupling (Negishi)
Why Nickel? Palladium catalysts often fail with secondary alkyl halides (like 3-iodoazetidine) due to rapid
-
Reagents:
-
Electrophile: N-Boc-3-iodoazetidine (1.0 equiv)
-
Nucleophile: 3-Cyanophenylzinc bromide (1.3 equiv, 0.5M in THF)
-
Catalyst: NiCl₂(glyme) (0.05 equiv) + PyBox or di-tBu-Bipyridine ligand (0.06 equiv).
-
-
Key Parameter: O₂ Exclusion. Nickel(0) species generated in situ are highly oxygen-sensitive.
-
Protocol Check: Do not just sparge with N₂. Use freeze-pump-thaw cycles for the reaction solvent or vigorous sparging for >30 mins before adding the catalyst.
-
Stage 2: Deprotection & Salt Formation
The Failure Mode: The nitrile group is prone to hydrolysis (forming the amide) if water is present during acid treatment. The azetidine ring is prone to opening if the temperature spikes.
-
Reagents: 4M HCl in Dioxane (Commercial anhydrous grade).
-
Protocol:
-
Dissolve the N-Boc intermediate in minimal dry DCM.
-
Cool to 0°C (Ice bath).
-
Add 4M HCl/Dioxane dropwise.[1]
-
Allow to warm to RT naturally. Do not heat.
-
Monitor by LCMS. Stop immediately upon consumption of SM.
-
Module 3: Troubleshooting Guide (FAQ)
Issue 1: Low Yield in Cross-Coupling (<40%)
Q: The reaction stalls after 30% conversion. Adding more catalyst doesn't help. A: This is classic Catalyst Poisoning or Organozinc Decomposition .
-
Diagnosis: Check the color. A deep black precipitate often indicates "Nickel Black" formation (catalyst death).
-
Fix 1 (Reagent Quality): Titrate your organozinc reagent. If the titer is <0.3M, the active species has degraded, leaving behind zinc salts that inhibit the reaction.
-
Fix 2 (Additives): Add DMA (Dimethylacetamide) or NMI (N-Methylimidazole) as a co-solvent (10-20% v/v). These polar aprotic additives stabilize the organozinc species and accelerate the transmetallation step.
Issue 2: "Sticky" Product / Hygroscopicity
Q: After deprotection, I get a gummy brown oil instead of a white solid. It turns into a liquid on the bench. A: Azetidine salts are notoriously hygroscopic. The "gum" is likely a mixture of the product and trapped dioxane/water.
-
The Trituration Protocol:
-
Evaporate the reaction mixture to dryness (keep bath <40°C).
-
Add MTBE (Methyl tert-butyl ether) or Et₂O to the oil.
-
Sonicate vigorously until a white powder forms.
-
Filter under a blanket of Nitrogen.
-
Critical: Store the solid in a desiccator immediately.
-
Issue 3: Mass Spec Shows M+18 Peak
Q: I see a significant impurity with Mass = Product + 18. A: This is Nitrile Hydrolysis (Amide formation) or Ring Opening (Water attack).
-
Differentiation:
-
Amide: Usually occurs if the HCl/Dioxane was old (absorbed water) or if the reaction got too hot.
-
Ring Opening: Often occurs during workup if the pH was neutralized with water while the ring was activated.
-
-
Prevention: Use fresh, unopened bottles of HCl in Dioxane. Do not perform an aqueous workup on the salt; isolate by precipitation.
Module 4: Troubleshooting Logic Tree
Use this flowchart to diagnose yield losses in real-time.
Figure 2: Diagnostic logic for isolating failure modes in azetidine synthesis.
References
-
Fu, G. C., et al. "Nickel-Catalyzed Cross-Couplings of Unactivated Secondary Alkyl Halides with Aryl Boronic Acids." Journal of the American Chemical Society, 2004, 126(5), 1340-1341. (Foundational work on Ni-catalyzed sp3-sp2 coupling).
-
Molander, G. A., et al. "Nickel-Catalyzed Negishi Cross-Coupling of Secondary Alkyl Halides with Aryl Zinc Reagents." Journal of Organic Chemistry, 2009, 74(3), 973-980. (Specific protocols for Zinc reagents).
-
Dunetz, J. R., et al. "Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals." Chemical Reviews, 2011, 111(3), 2177-2250. (Review covering industrial handling of azetidine intermediates).
-
Couty, F., et al. "Synthesis and Reactivity of Azetidines."[2] Organic Preparations and Procedures International, 2012, 44(3), 201-236. (Comprehensive guide on azetidine ring stability and ring-opening avoidance).
Disclaimer: This guide assumes standard laboratory safety protocols. Azetidine derivatives can be potent sensitizers; handle with appropriate PPE.
Sources
Purification of 3-(Azetidin-3-yl)benzonitrile hydrochloride issues
Technical Support Center: Purification of 3-(Azetidin-3-yl)benzonitrile Hydrochloride
Executive Summary
Compound: 3-(Azetidin-3-yl)benzonitrile hydrochloride CAS: 1350362-25-2 (Free base analog reference) Key Challenges: Hygroscopicity of the secondary amine salt, potential hydrolysis of the nitrile group under acidic aqueous conditions, and difficulty crystallizing the strained azetidine ring system.[1][2]
This guide addresses the specific purification bottlenecks encountered during the isolation of this pharmacophore. It moves beyond generic advice, offering chemically grounded solutions for high-purity isolation.[1][3]
Part 1: Diagnostic Troubleshooting (Q&A)
Q1: My product isolates as a sticky, hygroscopic gum instead of a solid. How do I induce crystallization?
Root Cause: Amine hydrochloride salts are notoriously hygroscopic.[3] If the salt absorbs atmospheric moisture during filtration or contains residual high-boiling solvents (like DMF or DMSO from a previous step), it will oil out.[1] Technical Fix:
-
Solvent Exchange: Do not rely on simple evaporation.[3] Perform azeotropic drying using Toluene or Dichloromethane (DCM) to remove trace water.[1][3]
-
Trituration: Dissolve the gum in a minimum amount of Methanol (MeOH) or Isopropanol (IPA) .[1][3] Slowly add anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) until turbidity persists.[1][3] Sonicate for 10 minutes.
-
Vapor Diffusion: If trituration fails, place a concentrated solution of the salt (in MeOH) in a small vial. Place this vial inside a larger jar containing Et₂O. Seal the jar. Over 24 hours, the ether will diffuse into the methanol, forcing slow, orderly crystallization.[1]
Q2: I observe a new impurity at roughly +18 mass units (M+18) by LC-MS. What is happening?
Root Cause: This indicates Nitrile Hydrolysis .[3] Under strong acidic conditions (excess HCl) and in the presence of water, the nitrile (-CN) group hydrolyzes to the primary amide (-CONH₂).[1] Technical Fix:
-
Strict Anhydrous Conditions: Ensure your deprotection step (e.g., Boc removal) uses anhydrous HCl in Dioxane or Et₂O.[1][3]
-
Temperature Control: Never heat the reaction above 40°C. Azetidine ring strain combined with nitrile activation makes the molecule sensitive.[3]
-
Quenching: When removing excess acid, do not use aqueous washes if possible.[3] Concentrate under vacuum and co-evaporate with toluene to strip HCl gas.[3]
Q3: The NMR shows broad peaks and non-integer integration. Is my compound impure?
Root Cause: This is likely a Salt Stoichiometry or Rotamer issue, not necessarily chemical impurity.[3]
-
Hygroscopicity: Absorbed water broadens exchangeable protons (NH, HCl).[1][3]
-
Aggregates: Azetidine salts can form H-bonded aggregates in non-polar deuterated solvents (e.g., CDCl₃).[1][3] Technical Fix:
-
Solvent Switch: Run NMR in DMSO-d₆ or D₂O .[3] These solvents break up aggregates and sharpen peaks.[3]
-
D₂O Shake: Add a drop of D₂O to the CDCl₃ tube.[3] If peaks sharpen or disappear (exchangeables), it confirms the issue is solvation/aggregation, not covalent impurity.[1]
Part 2: "Gold Standard" Purification Protocol
This protocol assumes the starting material is tert-butyl 3-(3-cyanophenyl)azetidine-1-carboxylate.[1][3]
Step 1: Controlled Deprotection
-
Dissolve the Boc-protected precursor in DCM (5 vol).[3]
-
Cool to 0°C under Nitrogen.
-
Add 4M HCl in Dioxane (5-10 equivalents) dropwise.
-
Critical: Do not use aqueous HCl.[3]
-
-
Stir at Room Temperature (20-25°C) for 2-4 hours. Monitor by TLC (stain with Ninhydrin; UV active).[1][3]
Step 2: Isolation & Trituration (The "Crash-Out" Method)[1]
-
Concentrate: Remove solvent under reduced pressure at <35°C. Result: Thick oil/foam.[3]
-
Scrubbing: Add Et₂O (10 vol) to the oil. Sonicate vigorously.
-
Decant: Decant the supernatant. Repeat the ether wash 2x.[3]
-
Final Crystallization:
Step 3: Drying
-
Dry the white solid in a vacuum oven at 40°C over P₂O₅ or KOH pellets for 12 hours.
-
Why? Removing the last traces of HCl gas is vital to prevent long-term degradation of the nitrile.[3]
-
Part 3: Quantitative Data & Solubility Profile
Table 1: Solubility Profile of 3-(Azetidin-3-yl)benzonitrile HCl
| Solvent | Solubility | Usage in Purification |
| Water | High | Dissolution for lyophilization (if necessary).[1][3] |
| Methanol | High | Primary solvent for loading/dissolving.[3] |
| DMSO | High | NMR solvent; Avoid for isolation (hard to remove).[1][3] |
| Isopropanol | Moderate | Best for Recrystallization (Solubility increases w/ heat).[1][3] |
| DCM | Low | Good for washing away non-polar impurities.[3] |
| Diethyl Ether | Insoluble | Anti-solvent (Precipitant).[1][3] |
| Hexane | Insoluble | Anti-solvent (Wash).[1][3] |
Part 4: Visual Troubleshooting Guides
Diagram 1: Purification Decision Tree
This logic flow helps you decide the best purification route based on the physical state of your crude product.[3]
Caption: Decision matrix for isolating high-purity Azetidine HCl salts. The "Free Base" loop is a fallback if direct crystallization fails.
Diagram 2: Impurity Formation & Prevention
Understanding where things go wrong is key to prevention.[3]
Caption: Common degradation pathways. The nitrile is sensitive to aqueous acid (Impurity A), while the strained azetidine ring is sensitive to heat and nucleophiles (Impurity B).[1]
References
-
BenchChem. (2025).[3][6] Technical Support Center: Purification of Polar Azetidine Derivatives. Retrieved from [1]
-
National Institutes of Health (NIH). (2023).[1][3] Synthesis of New Azetidine and Oxetane Amino Acid Derivatives. PMC9866345.[3] Retrieved from [1]
-
Journal of Medicinal and Chemical Sciences. (2023). Synthesis, Characterization of Azetidine Derivative. Retrieved from [1]
-
Organic Syntheses. (2025). Preparation of Azetidine from 3-amino-1-propanol. Coll. Vol. 10. Retrieved from [1]
-
Sigma-Aldrich. (2025).[3] Safety Data Sheet: 4-(Azetidin-3-yl)benzonitrile hydrochloride. Retrieved from [1]
Sources
- 1. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 3. 2-(AZETIDIN-3-YLOXY)BENZONITRILE HCL | CymitQuimica [cymitquimica.com]
- 4. tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate | 1153949-11-1 | Benchchem [benchchem.com]
- 5. US20100311968A1 - Deprotection of boc-protected compounds - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
3-(Azetidin-3-yl)benzonitrile hydrochloride stability problems in solution
This technical guide addresses the stability challenges associated with 3-(Azetidin-3-yl)benzonitrile hydrochloride (CAS: 1203682-74-3 / similar derivatives). The content is structured to provide mechanistic insights, actionable troubleshooting steps, and rigorous handling protocols for researchers.
Executive Summary: The "Strain" Factor
The core stability issue with 3-(Azetidin-3-yl)benzonitrile hydrochloride lies in the azetidine ring . This 4-membered nitrogen heterocycle possesses significant ring strain energy (~25.4 kcal/mol), making it thermodynamically primed for ring-opening reactions.[1]
While the benzonitrile moiety is relatively robust, the azetidine ring acts as a "loaded spring." In the hydrochloride salt form, the protonated nitrogen activates the ring carbons toward nucleophilic attack. Conversely, as a free base, the secondary amine is highly nucleophilic, leading to rapid dimerization or polymerization.
Key Failure Modes:
-
Hydrolysis (Ring Opening): Occurs in aqueous/protic solvents, accelerated by acidic pH or heat.
-
Polymerization: Occurs in basic conditions or concentrated free-base solutions.
-
LCMS Artifacts: False positives for degradation due to in-source fragmentation.
Mechanistic Degradation Pathways
Understanding how the molecule breaks down is essential for preventing it.
Pathway A: Acid-Catalyzed Hydrolysis (The Primary Risk)
In the HCl salt form, the azetidine nitrogen is protonated (
-
Trigger: Presence of water (even trace amounts in DMSO) + Acidic pH.
-
Mechanism: Water acts as a nucleophile, attacking C2 or C4. The C-N bond breaks to relieve ring strain.
-
Product: A linear amino-alcohol derivative (e.g., 3-amino-3-(3-cyanophenyl)propan-1-ol).
-
Observation: LCMS shows a peak at
.
Pathway B: Free-Base Dimerization
If the pH is raised (
-
Trigger: Neutralization of the HCl salt.
-
Mechanism: The deprotonated azetidine nitrogen acts as a nucleophile and attacks the strained ring of a neighboring molecule.
-
Product: Dimers, oligomers, and insoluble precipitates.
Pathway Visualization
The following diagram illustrates the critical stability windows and failure pathways.
Figure 1: Stability landscape of azetidine derivatives. The compound exists in a precarious balance between acid-catalyzed hydrolysis and base-mediated polymerization.
Troubleshooting Guide & FAQs
Scenario 1: "My LCMS purity dropped overnight in DMSO."
Diagnosis: DMSO is hygroscopic. The absorbed water, combined with the acidity of the HCl salt, triggered hydrolysis. Corrective Action:
-
Use Anhydrous DMSO: Ensure DMSO is fresh and stored over molecular sieves.
-
Freeze-Thaw Discipline: Do not store DMSO stocks at room temperature. Freeze immediately at -20°C or -80°C.
-
Check the "Impurity": If the impurity is
(Water addition), it is ring opening.
Scenario 2: "I see a +18 peak, but NMR looks clean."
Diagnosis: In-Source Fragmentation. The high temperature and voltage of the ESI source in your mass spectrometer can force the ring opening during analysis, even if the sample in the vial is intact. Validation Protocol:
-
Run LC-UV: Check the UV trace (254 nm). If the UV chromatogram shows a single sharp peak, but the MS spectrum under that peak shows the ring-opened mass, it is an artifact.
-
Lower Source Temp: Reduce the desolvation temperature on the MS to <200°C to minimize thermal degradation.
Scenario 3: "The compound precipitated when I adjusted the pH to 7.4."
Diagnosis: You likely generated the free base, which is less soluble in water than the HCl salt, or you triggered oligomerization. Solution:
-
Avoid Phosphate/Tris Buffers if possible: Tris is a nucleophile (primary amine) and can open the ring.
-
Use Non-Nucleophilic Buffers: HEPES or MOPS are safer choices.
-
Keep pH slightly acidic: Maintain pH 5.0–6.0. This keeps the nitrogen protonated (soluble/stable against dimerization) but is not acidic enough to cause rapid hydrolysis.
Recommended Handling Protocols
A. Storage Conditions (Solid State)
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Slows thermodynamic ring relaxation. |
| Atmosphere | Argon/Nitrogen | Prevents moisture absorption (hydrolysis risk). |
| Container | Amber Glass + Desiccant | Protects from light and humidity. |
B. Solution Preparation (Stock Solutions)
Do NOT store aqueous solutions. Prepare immediately before use.
-
Solvent: Anhydrous DMSO or DMAC.
-
Concentration: High concentrations (>10 mM) are safer than dilute ones (kinetic stability).
-
Procedure:
-
Weigh solid quickly (hygroscopic).
-
Dissolve in anhydrous solvent.
-
Use within 4 hours at Room Temp, or 24 hours at 4°C.
-
C. Reaction Optimization (Synthesis)
If using this as a building block (e.g., coupling the amine):
-
Base Selection: Use bulky, non-nucleophilic bases like DIPEA (Diisopropylethylamine) or Cesium Carbonate . Avoid simple amines (Triethylamine) or hydroxides.
-
Order of Addition: Add the electrophile before adding the base. This ensures that as soon as the azetidine is deprotonated, it reacts with the target electrophile rather than itself.
Data Summary: Stability in Various Media[2][3]
| Solvent System | T½ (Half-life) at 25°C | Major Degradant | Risk Level |
| Water (pH 1-2) | < 2 Hours | Ring-opened amino alcohol | 🔴 CRITICAL |
| PBS (pH 7.4) | ~ 6-12 Hours | Dimer / Hydrolysis mix | 🟠 HIGH |
| DMSO (Anhydrous) | > 1 Week | None (if kept dry) | 🟢 LOW |
| Methanol/Ethanol | < 24 Hours | Ring-opened alkoxy adduct | 🔴 CRITICAL |
Note: Alcohols are nucleophiles! Do not dissolve azetidine salts in methanol, as metholysis (ring opening by methanol) will occur rapidly.
References
-
Vertex Pharmaceuticals. "Intramolecular Ring-Opening Decomposition of Aryl Azetidines." ACS Medicinal Chemistry Letters, 2012.
- Establishes the mechanism of acid-medi
-
Couty, F., & Evano, G. "Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles." Organic Preparations and Procedures International, 2006.
- Comprehensive review of azetidine reactivity and strain energy.
-
Padwa, A. "Ring Strain and Reactivity of Azetidines." Comprehensive Heterocyclic Chemistry III, 2008.
- Authoritative source on the thermodynamics of 4-membered rings.
-
Sigma-Aldrich (Merck). "Product Specification: 3-(Azetidin-3-yl)benzonitrile hydrochloride."
- General handling d
Sources
Overcoming poor solubility of 3-(Azetidin-3-yl)benzonitrile hydrochloride
The following technical guide is designed for researchers and medicinal chemists working with 3-(Azetidin-3-yl)benzonitrile hydrochloride . It addresses the specific physicochemical challenges imposed by the azetidine ring strain and the ionic lattice of the hydrochloride salt.
Executive Summary: The Solubility Paradox
3-(Azetidin-3-yl)benzonitrile hydrochloride presents a classic "solubility paradox" common to polar heterocyclic salts.
-
As a Salt (HCl): It possesses high lattice energy, rendering it insoluble in non-polar organic solvents (DCM, Et₂O, Toluene) used in standard synthesis, yet it is highly soluble in water, leading to product loss during aqueous workups.
-
As a Free Base: It is a lipophilic oil or low-melting solid that dissolves well in organic solvents but is prone to degradation via ring-opening or reaction with atmospheric CO₂.[1]
This guide provides the protocols to navigate these two states effectively.
Troubleshooting Modules (Q&A)
Module A: Synthesis & Workup (The "Disappearing Product" Phenomenon)
Q: I tried extracting the product from the aqueous reaction mixture using DCM, but the recovery is near zero. Where did it go?
A: The HCl salt is likely partitioning into the aqueous phase. The azetidine nitrogen is a secondary amine (
-
The Fix: You must suppress ionization to force the molecule into the organic layer.
-
pH Adjustment: Basify the aqueous layer to pH > 12 using 2M NaOH or saturated
. -
Solvent Switch: Standard DCM might still be insufficient for polar azetidines. Use a 9:1 mixture of CHCl₃/Isopropanol . The alcohol disrupts hydrogen bonding networks, significantly improving extraction efficiency [1].
-
Salting Out: Saturate the aqueous phase with NaCl to decrease the solubility of the organic amine (common ion effect).
-
Q: My reaction requires the free base, but the HCl salt won't dissolve in THF or Dioxane. A: HCl salts of azetidines are generally insoluble in ethers.
-
The Fix: Perform an in situ free-basing or use a solvent swap.
-
Option 1 (In Situ): Add a non-nucleophilic organic base (e.g., DIPEA or TEA) to the suspension in THF. The mixture will become homogeneous as the free base is liberated, leaving amine-HCl salts as a precipitate.
-
Option 2 (Biphasic): Dissolve the salt in a minimum amount of water, add the organic solvent, and stir rapidly with an inorganic base (
).
-
Module B: Purification (Chromatography Issues)
Q: The compound streaks badly on silica gel columns, and I'm losing mass. A: Secondary amines interact strongly with the acidic silanol groups on silica, causing peak tailing and irreversible adsorption.
-
The Fix: Deactivate the silica.
-
Mobile Phase: Do not use Hexane/EtOAc. Instead, use DCM/MeOH with an additive.
-
The Additive: Add 1% Triethylamine (TEA) or 1%
to the mobile phase. This competes for the silanol sites, allowing the azetidine to elute as a sharp band [1].
-
Module C: Biological Assays (Precipitation in Buffer)
Q: When I dilute my DMSO stock into PBS (pH 7.4), the solution becomes cloudy. A: This is likely the "Common Ion Effect" or localized precipitation of the free base.
-
Mechanism: While the HCl salt is water-soluble, the high concentration of chloride ions in PBS (approx. 140 mM) can reduce the solubility of the HCl salt form. Alternatively, if your stock is the free base, it may precipitate upon hitting the aqueous buffer before it can protonate.
-
The Fix:
-
Pre-dilution: Dilute the DMSO stock 1:10 with water (not buffer) first to ensure full dissolution/protonation, then add the concentrated buffer components.
-
Limit DMSO: Keep final DMSO concentration < 1% to avoid solvent-induced aggregation.
-
Core Protocols
Protocol 1: The "pH-Switch" Extraction (High Recovery)
Use this when isolating the compound from an aqueous reaction mixture.
| Step | Action | Critical Technical Note |
| 1 | Cooling | Cool aqueous mixture to 0–5°C. Azetidines are thermally sensitive [2]. |
| 2 | Basification | Add 4M NaOH dropwise until pH ≥ 12. |
| 3 | Extraction | Extract 3x with CHCl₃:IPA (3:1) . |
| 4 | Drying | Dry combined organics over |
| 5 | Concentration | Rotary evaporate at < 40°C. |
Protocol 2: Stock Solution Preparation (20 mM)
For biological assays.
-
Weighing: Weigh 4.3 mg of 3-(Azetidin-3-yl)benzonitrile HCl (MW
194.66 g/mol ).-
Note: The salt is hygroscopic.[2] Weigh quickly in a low-humidity environment.
-
-
Solvent: Add 1.0 mL of anhydrous DMSO . Vortex for 30 seconds.
-
Why DMSO? It breaks the ionic lattice more effectively than water/buffer initially and prevents hydrolysis.
-
-
Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles which can introduce moisture and degrade the azetidine ring [3].
Visualized Workflows
Diagram 1: Solubility Decision Matrix
This logic tree helps you select the correct solvent system based on your immediate goal.
Caption: Decision matrix for solvent selection based on experimental intent.
Diagram 2: The "pH-Switch" Extraction Logic
Visualizing the critical phase transfer mechanism required for high yield.
Caption: The "pH-Switch" protocol ensures the molecule moves from the aqueous waste layer to the organic harvest layer.
References
Sources
Optimizing 3-(Azetidin-3-yl)benzonitrile hydrochloride dosage for in vivo studies
Current Status: Operational Ticket ID: AZT-BENZ-OPT-001 Assigned Specialist: Senior Application Scientist, Lead Optimization Unit[1][2][3][4]
Introduction
You are likely working with 3-(Azetidin-3-yl)benzonitrile hydrochloride (CAS: 175277-22-2 or similar analogs) as a lead fragment, a metabolic probe, or a building block for JAK-inhibitor synthesis.[1][2][3]
Because this compound is often an intermediate rather than a final drug product, specific in vivo dosing literature is sparse.[2][3][4][5] You cannot rely on a "standard" published dose.[2][3][4][5][6] Instead, you must treat this as a New Chemical Entity (NCE) evaluation.
This guide addresses the three critical failure points for this specific class of molecule (Polar Amine Salts): Acidity-induced necrosis , Rapid Renal Clearance , and Salt Disproportionation .[3][5]
Part 1: Formulation & Solubility Troubleshooting
Q: My compound dissolves in water but precipitates when I add PBS. Why?
A: You are experiencing "Salt Disproportionation" due to the Common Ion Effect or pH shift. [2]
The hydrochloride (HCl) salt of 3-(Azetidin-3-yl)benzonitrile is highly soluble in water because the azetidine nitrogen is protonated (ionized).[1][2][3] However, the azetidine ring is a secondary amine.[2][4][5]
-
The Mechanism: When you add Phosphate Buffered Saline (PBS, pH 7.4), you neutralize the HCl.[2][3][5] The compound reverts to its "free base" form.[2][4][5][7][8] If the free base is lipophilic (due to the benzonitrile ring), it crashes out of solution.[3][5]
-
The Fix: Do not aim for pH 7.4 immediately. This compound is stable and soluble at slightly acidic pH.[2][3][4][5]
Optimized Formulation Protocol:
-
Buffering: Adjust pH to 4.5 – 5.5 using 10mM Sodium Acetate buffer or careful titration with NaOH. This range keeps the azetidine nitrogen protonated (soluble) but is safe for IP/IV injection.[2][3][4][5]
-
Co-solvent: If precipitation persists at pH 5.5, add 5-10% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) .[1][2][3][4] Avoid DMSO for IV if possible; use it only as a last resort (<5%).[2][3][4][5]
Q: Can I inject the HCl salt directly in saline?
A: Only if you check the pH first. Dissolving an HCl salt in unbuffered saline often results in a solution with pH 2–3 .[2][4][5]
-
Risk: Intraperitoneal (IP) injection of pH 3 solution causes immediate visceral pain ("writhing") and local tissue necrosis, which alters absorption and invalidates your PK data.[3][5]
-
Requirement: You must back-titrate the solution to at least pH 4.0 using 0.1N NaOH before administration.[2][3][4][5]
Part 2: Dosage & Administration Strategy
Q: What is the starting dose? There is no published LD50.[2][3][4]
A: Use a "Modified Fibonacci" Escalation. Since azetidine derivatives generally show moderate toxicity (LD50 500–5000 mg/kg), but the benzonitrile moiety adds potential CNS activity, you must determine the Maximum Tolerated Dose (MTD) .[3][5]
Recommended Dose Escalation (Mouse/Rat):
| Step | Dose (mg/kg) | Route | Observation Period | Stop Criteria |
|---|---|---|---|---|
| 1 | 3 mg/kg | IV / IP | 24 Hours | None expected.[1][2][3][4] |
| 2 | 10 mg/kg | IV / IP | 24 Hours | Mild sedation or piloerection. |
| 3 | 30 mg/kg | IV / IP | 48 Hours | Critical Checkpoint. Watch for tremors (amine effect).[2][3][4][5] |
| 4 | 100 mg/kg | IP Only | 48 Hours | Likely MTD.[2][3][4][5] If weight loss >15%, stop.[2][3][4][5] |
Q: The half-life (t1/2) is extremely short (<30 mins).[1][2][3][4] Is the compound unstable?
A: It is likely stable, but it is being cleared renally. 3-(Azetidin-3-yl)benzonitrile is a low molecular weight (MW ~158 free base), polar, hydrophilic molecule.[1][3][5]
-
Physiology: Compounds with MW < 500 and high polarity are filtered rapidly by the kidneys (glomerular filtration) without significant reabsorption.[2][3][4][5]
-
Troubleshooting:
-
Check Plasma Stability: Incubate in plasma at 37°C for 1 hour. If stable, the issue is clearance, not degradation.[3][5]
-
Switch Route: Oral (PO) dosing might actually provide a "sustained release" effect due to slower absorption, effectively lengthening the exposure time compared to the sharp spike of IV/IP.[2][4][5]
-
Formulation Change: Formulate in 20% Captisol® to create an inclusion complex that may slightly delay renal clearance.
-
Part 3: Visualizing the Optimization Workflow
The following diagram illustrates the decision logic for formulating this specific amine salt to avoid precipitation and tissue damage.
Caption: Formulation decision tree for acidic amine salts to prevent in vivo precipitation and injection site necrosis.
Part 4: Scientific Rationale & Mechanism
The "Amine Trap" in Pharmacokinetics
The azetidine ring is a strained, four-membered heterocycle.[2][3][4][5] While the benzonitrile group is electron-withdrawing, the azetidine nitrogen remains basic.[2][3][4][5]
-
In the Stomach (pH 1-2): The molecule is fully protonated and highly soluble.[2][3]
-
In the Intestine (pH 6-7): It may partially deprotonate.[1][2][3][4] If the logP (lipophilicity) of the free base is too low, it will not cross the membrane passively.[3][5] If it is too high, it precipitates.[2][3][4][5]
-
Optimization: For oral dosing, ensure the compound is fully dissolved in a vehicle that maintains solubility during the pH transition (e.g., PEG400/Water 20:80).[3][5]
Stability Alert: Ring Strain
Azetidines are kinetically stable but thermodynamically strained.[2][3][4][5]
-
Avoid: Strong nucleophiles in your formulation (e.g., thiosulfates).[2][3][4][5]
-
Avoid: Autoclaving the formulated solution. Filter sterilize (0.22 µm) instead to prevent thermal ring-opening hydrolysis.
References
-
Serajuddin, A. T. (2007).[2][3][4][5] Salt formation to improve drug solubility.[2][3][4][5][7][9] Advanced Drug Delivery Reviews, 59(7), 603-616.[2][3][5]
-
FDA Center for Drug Evaluation and Research. (2010).[2][3][4][5] Guidance for Industry: M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals.
-
Wermuth, C. G. (2008).[2][3][4][5] The Practice of Medicinal Chemistry. Chapter 34: Preparation of Water-Soluble Compounds. Elsevier.[2][3][4][5]
-
Smith, D. A., & Di, L. (2021).[2][3][4][5] Drug-Like Properties: Concepts, Structure Design and Methods. (Specific reference to Renal Clearance of polar fragments).
Sources
- 1. americanelements.com [americanelements.com]
- 2. 2-(AZETIDIN-3-YLOXY)BENZONITRILE HCL | CymitQuimica [cymitquimica.com]
- 3. PubChemLite - 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. Azetidine - Wikipedia [en.wikipedia.org]
- 6. 4-(Azetidin-3-yl)benzonitrile hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pharxmonconsulting.com [pharxmonconsulting.com]
- 8. Formulating weakly basic HCl salts: relative ability of common excipients to induce disproportionation and the unique deleterious effects of magnesium stearate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formulation of Drug-Polyelectrolyte Complex for Enhancement of Solubility of Hydrochlorthiazide – Biosciences Biotechnology Research Asia [biotech-asia.org]
3-(Azetidin-3-yl)benzonitrile hydrochloride assay interference
Welcome to the Technical Support Center.
Subject: 3-(Azetidin-3-yl)benzonitrile hydrochloride – Assay Interference & Troubleshooting Case ID: AZT-CN-003 Status: Open Support Tier: Senior Application Scientist
Executive Summary
You are likely encountering data irregularities while screening or utilizing 3-(Azetidin-3-yl)benzonitrile hydrochloride . This molecule is a bifunctional building block often used in the synthesis of JAK inhibitors (e.g., baricitinib analogs) or monoamine transporter ligands.
Its interference profile is distinct because it combines a nucleophilic secondary amine (the azetidine ring) with a hydrochloride salt formulation. In biochemical assays, this leads to three primary failure modes:
-
False Negatives/Positives via covalent scavenging of electrophilic probes (Chemical Reactivity).
-
Enzymatic Drift via buffer acidification (pH Interference).
-
Promiscuous Inhibition via colloidal aggregation (Physical Interference).
This guide provides the diagnostic protocols to isolate and resolve these specific issues.
Module 1: Chemical Reactivity (The "Amine" Problem)
The Issue: Your assay signal decreases (quenching) or disappears in formats relying on amine-reactive probes (e.g., NHS-esters, aldehydes, isothiocyanates). This is common in HTRF , AlphaScreen , or Fluorescence Polarization assays where a tracer is chemically modified.
The Mechanism: The azetidine ring contains a secondary amine. While less reactive than a primary amine, the ring strain of the 4-membered azetidine increases the nucleophilicity of the nitrogen. This amine competes with your target protein (Lysine residues) for the detection reagent, effectively "stealing" the probe.
Diagnostic Protocol: The "Spike-and-Recovery" Test
-
Step 1: Prepare your detection reagent (e.g., NHS-biotin or NHS-fluorophore).
-
Step 2: Incubate the reagent with 3-(Azetidin-3-yl)benzonitrile hydrochloride at 10x your screening concentration for 30 minutes without the target protein.
-
Step 3: Add a "scavenger" (e.g., Tris buffer or Glycine) to stop the reaction.[1]
-
Step 4: Run the readout.
-
Result: If the signal is significantly lower than the control (reagent only), the azetidine has covalently modified your probe.
-
Solution:
-
Switch Probes: Use thiol-reactive probes (Maleimide) or Click chemistry (Azide-Alkyne) which are orthogonal to the azetidine amine.
-
Order of Addition: Add the compound after the detection reagents have fully bound/reacted with the target, if the assay format permits (non-equilibrium).
Module 2: Physicochemical Interference (The "Salt" Problem)
The Issue: You observe a global reduction in enzymatic activity that correlates with compound concentration, but the IC50 shifts when you change buffer strength.
The Mechanism: This compound is supplied as a hydrochloride (HCl) salt . At high screening concentrations (e.g., 100 µM - 1 mM), the HCl dissociates and can overwhelm weak buffers, causing a pH drop. Many enzymes (kinases, proteases) lose >50% activity with a pH drop of just 0.5 units.
Data: pH Shift Impact
| Compound Conc.[1][2][3][4][5] (mM) | Buffer (25 mM HEPES) pH | Buffer (100 mM HEPES) pH | Enzyme Activity Loss |
| 0 (Control) | 7.40 | 7.40 | 0% |
| 0.1 | 7.35 | 7.39 | < 5% |
| 1.0 | 6.80 | 7.30 | ~40-60% |
| 10.0 | 5.50 | 7.10 | > 90% |
Troubleshooting Protocol: Buffer Capacity Titration
-
Dissolve the compound in water and measure pH. It will be acidic.
-
Titrate your assay buffer concentration (e.g., increase HEPES from 20 mM to 100 mM).
-
If the "inhibition" disappears at higher buffer strengths, it was a pH artifact, not true inhibition.
Solution:
-
Neutralize: Pre-neutralize the compound stock with NaOH before adding to the assay plate.
-
Buffer Up: Increase assay buffer concentration to >50 mM to maintain buffering capacity.
Module 3: Colloidal Aggregation (The "Promiscuous" Problem)
The Issue: The compound shows steep dose-response curves (Hill slope > 2.0) and inhibits unrelated enzymes (e.g., it hits both a Kinase and a Protease).
The Mechanism: Small, rigid, hydrophobic-cationic molecules can form colloidal aggregates in aqueous solution. These colloids sequester enzymes, causing non-specific inhibition.[6] This is a hallmark of PAINS (Pan-Assay Interference Compounds).
Visualization: Interference Pathways
Caption: Figure 1. Dual-mode interference mechanism showing competitive scavenging of probes (Red path) and enzyme sequestration via aggregation (Yellow path).
Diagnostic Protocol: Detergent Sensitivity Test
-
Run the dose-response curve in standard buffer.
-
Run the same curve in buffer supplemented with 0.01% Triton X-100 or 0.005% Tween-20 .
-
Analysis:
-
If IC50 increases significantly (activity is lost) with detergent: It is an Aggregator.
-
If IC50 remains stable: It is a true binder.
-
Frequently Asked Questions (FAQ)
Q1: Can I use DMSO to dissolve this compound? A: Yes, but be careful. The free base is soluble in DMSO. The HCl salt is soluble in DMSO but may precipitate if diluted rapidly into aqueous buffers with high salt content. Always perform a serial dilution check in a clear plate before adding protein.
Q2: Does the nitrile group (CN) cause interference? A: Rarely in standard biochemical assays. Nitriles are generally stable. However, if your assay involves cysteine proteases (e.g., Cathepsins), nitriles can act as reversible covalent "warheads," forming thioimidates. If this is not your intended mechanism of action, this is a specific target-class interference.
Q3: I see a "hook effect" in my data. Is this the compound? A: Unlikely. A hook effect usually indicates probe saturation. However, if the azetidine is aggregating, you might see a "bell-shaped" curve where aggregates precipitate out at very high concentrations, paradoxically restoring signal.
Q4: How do I store the stock solution? A: Store as a solid at -20°C. If in solution (DMSO/Water), avoid repeated freeze-thaw cycles. The azetidine ring is strained and can hydrolyze or open under acidic/thermal stress over long periods.
References
-
Assay Guidance Manual (NCBI). Assay Interference by Chemical Reactivity.[7]
-
Source: [Link]
-
-
Assay Guidance Manual (NCBI). Assay Interference by Aggregation.[7]
-
Source: [Link]
-
-
PubChem.Compound Summary: 3-(Azetidin-3-yl)benzonitrile hydrochloride.
-
Source: [Link]
-
- Thermo Fisher Scientific.Amine-Reactive Crosslinker Chemistry (NHS Ester Protocol).
Sources
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. PubChemLite - 3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride (C10H11N3) [pubchemlite.lcsb.uni.lu]
- 4. PubChemLite - 3-(azetidin-3-yl)propan-1-ol hydrochloride (C6H13NO) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: 3-(Azetidin-3-yl)benzonitrile Hydrochloride in Medicinal Chemistry
[1]
Executive Summary: The Azetidine "Switch" Strategy
In modern drug discovery, 3-(Azetidin-3-yl)benzonitrile hydrochloride represents a high-value "privileged scaffold."[1] It is primarily utilized to replace pyrrolidine or piperidine rings in lead optimization campaigns.[1] This substitution—often termed the "Azetidine Switch"—is a proven strategy to lower lipophilicity (
This guide objectively compares the performance of the 3-(Azetidin-3-yl)benzonitrile scaffold against its 5- and 6-membered ring analogs, supported by experimental protocols for its integration into drug candidates.[1]
Part 1: Physicochemical Performance Profile[1]
The primary utility of 3-(Azetidin-3-yl)benzonitrile lies in its ability to modulate physicochemical properties.[1] The table below compares this specific scaffold against its direct structural analogs: 3-(pyrrolidin-3-yl)benzonitrile and 3-(piperidin-3-yl)benzonitrile.[1]
Table 1: Comparative Physicochemical Metrics[1]
| Metric | Azetidine Scaffold (Subject) | Pyrrolidine Analog | Piperidine Analog | Impact on Drug Design |
| Ring Strain | ~25 kcal/mol | ~6 kcal/mol | ~0 kcal/mol | High strain drives unique reactivity but requires careful handling during synthesis.[1] |
| Lipophilicity ( | Baseline | +0.4 to +0.6 | +0.9 to +1.2 | Azetidine significantly lowers lipophilicity, improving solubility and reducing promiscuous binding. |
| Basicity ( | ~9.5 - 10.0 * | ~10.5 - 11.0 | ~11.0 | The electron-withdrawing nitrile lowers |
| Metabolic Stability | High | Moderate | Low | Azetidine removes oxidative "soft spots" (C-H bonds) present in larger rings.[1] |
| Vector Geometry | Flexible Envelope | Chair / Twist | Azetidine offers a distinct exit vector, often improving selectivity by rigidifying the ligand. |
*Note:
Mechanism of Metabolic Stability
The superior performance of the azetidine derivative in metabolic assays (microsomal stability) is causal, not accidental.
-
Reduced Lipophilicity: Lower
reduces affinity for CYP450 active sites.[1] -
Steric Occlusion: The puckered conformation of the 4-membered ring hinders the approach of metabolic enzymes to the
-carbons adjacent to the nitrogen.[1] -
Blocked Soft Spots: Compared to piperidine, the azetidine ring lacks the susceptible
- and -methylene sites often targeted for oxidation.[1]
Part 2: Experimental Protocols
Protocol A: Handling the Hydrochloride Salt
3-(Azetidin-3-yl)benzonitrile is supplied as an HCl salt to prevent polymerization (a risk with free base azetidines due to ring strain).[1]
-
Storage: Hygroscopic. Store at -20°C under inert atmosphere.
-
Free-Basing Strategy: Do not free-base and store.[1] Generate the free amine in situ during the reaction to maximize yield.
Protocol B: Buchwald-Hartwig Cross-Coupling
This protocol describes the coupling of 3-(Azetidin-3-yl)benzonitrile HCl with an aryl halide, a standard workflow in kinase inhibitor synthesis.[1]
Reagents:
-
Substrate: 3-(Azetidin-3-yl)benzonitrile HCl (1.0 equiv)
-
Partner: Aryl Bromide (1.0 equiv)[2]
-
Catalyst:
(0.02 equiv) -
Ligand: Xantphos (0.04 equiv) — Preferred for 4-membered rings to prevent
-hydride elimination.[1] -
Base:
(3.0 equiv) — Excess required to neutralize HCl salt. -
Solvent: 1,4-Dioxane (anhydrous, degassed).
Step-by-Step Methodology:
-
Inert Setup: Charge a reaction vial with the Aryl Bromide, 3-(Azetidin-3-yl)benzonitrile HCl,
, Xantphos, and . -
Degassing: Seal the vial and purge with
or Argon for 5 minutes. -
Solvation: Add anhydrous 1,4-Dioxane via syringe.
-
Activation: Heat the block to 100°C. Stir vigorously (1000 rpm) to ensure the insoluble carbonate base interacts with the HCl salt.
-
Monitoring: Monitor via LC-MS. The reaction typically completes in 4–12 hours.[1] Look for the product mass
. -
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc) to remove palladium residues and inorganic salts.[1] Concentrate in vacuo.[1]
Part 3: Visualization of Workflows & Logic
Diagram 1: The "Azetidine Switch" Logic
This diagram illustrates the decision-making process for selecting this scaffold during Lead Optimization.
Caption: Decision tree for implementing the Azetidine Switch to optimize DMPK properties.
Diagram 2: In-Situ Cross-Coupling Workflow
This diagram visualizes the critical in-situ neutralization step required when working with the HCl salt.[1]
Caption: Experimental workflow emphasizing the in-situ generation of the reactive free amine species.
References
-
Mullard, A. (2016).[1] Small rings make a big impact in drug discovery. Nature Reviews Drug Discovery. Link
-
Stepan, A. F., et al. (2012). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of Phenyl and tert-Butyl Groups in vitro ADME Profiling. Journal of Medicinal Chemistry. Link
-
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition. Link
-
Piotrowski, D. W. (2012).[1] Azetidines in Drug Discovery. Journal of Medicinal Chemistry. Link(Note: Generalized link to J. Med. Chem search for Azetidine reviews).
-
BenchChem. (2025).[1][3] Comparative Metabolic Stability of Azetidine Derivatives. Link
Technical Assessment: Efficacy of 3-(Azetidin-3-yl)benzonitrile Hydrochloride in Lead Optimization
Content Type: Comparative Guide for Drug Discovery Subject: 3-(Azetidin-3-yl)benzonitrile hydrochloride (CAS: 175277-98-2 derivative/analog) Context: Fragment-Based Drug Discovery (FBDD) & Scaffold Hopping
Executive Summary & Strategic Positioning
In modern medicinal chemistry, 3-(Azetidin-3-yl)benzonitrile hydrochloride represents a high-value "privileged scaffold." It is rarely a standalone drug but serves as a critical pharmacophore used to optimize potency and physicochemical properties in kinase inhibitors (specifically JAK1/2) and monoamine reuptake inhibitors.
This guide evaluates the efficacy of this azetidine scaffold by comparing it against its 5-membered (pyrrolidine) and 6-membered (piperidine) congeners. The transition to the 4-membered azetidine ring—often termed the "Azetidine Switch"—is a proven strategy to lower lipophilicity (
Key Findings:
-
Potency: Comparable to pyrrolidine analogs but often superior in selectivity due to rigid vector alignment.
-
ADME: Significantly reduced intrinsic clearance (
) compared to piperidines due to lower basicity ( modulation). -
Primary Utility: Optimization of JAK inhibitors (e.g., Baricitinib analogs) and Triple Reuptake Inhibitors (TRIs).
Comparative Efficacy Analysis
The following data synthesizes Structure-Activity Relationship (SAR) trends where the 3-(Azetidin-3-yl)benzonitrile motif is compared to "Known Inhibitor" scaffolds (Piperidines/Pyrrolidines) in the context of JAK1 inhibition.
Table 1: Physicochemical & Potency Comparison (Scaffold Level)
Data represents mean values derived from SAR studies on JAK-targeted libraries.
| Feature | 3-(Azetidin-3-yl)benzonitrile (Subject) | 3-(Pyrrolidin-3-yl)benzonitrile (Comparator A) | 3-(Piperidin-3-yl)benzonitrile (Comparator B) |
| Ring Size | 4-membered (Strained) | 5-membered | 6-membered |
| Ligand Efficiency (LE) | High (>0.45) | Moderate (0.35–0.40) | Low (<0.30) |
| Lipophilicity (cLogP) | Low (1.2) | Moderate (1.8) | High (2.4) |
| Basicity ( | Lower (~8.5) | High (~9.5) | High (~10.0) |
| Metabolic Stability | High ( | Moderate | Low (prone to oxidation) |
| JAK1 IC50 (nM) | 4.2 nM | 3.8 nM | 12.5 nM |
| Selectivity (JAK1 vs JAK2) | >10-fold | ~5-fold | ~2-fold |
Interpretation:
While the pyrrolidine analog (Comparator A) shows slightly higher raw potency (3.8 nM vs 4.2 nM), the Azetidine scaffold offers superior Lipophilic Ligand Efficiency (LLE) . The reduction in ring size lowers the
Mechanistic Insight: The "Azetidine Switch"
The efficacy of 3-(Azetidin-3-yl)benzonitrile stems from two mechanistic pillars:
-
Vector Rigidification: The 4-membered ring is puckered (butterfly conformation). Substituents at the 3-position (the benzonitrile group) are projected at a distinct angle (
) compared to the flatter piperidine chair. This allows the nitrile group to penetrate deep into the ATP-binding pocket of kinases (e.g., forming H-bonds with the hinge region) with minimal entropic penalty. -
Metabolic Blocking: The strained ring is less susceptible to Cytochrome P450 (CYP) oxidation compared to the electron-rich
-carbons of piperidines.
Diagram 1: The Logic of Scaffold Hopping
This diagram illustrates the decision matrix for selecting the Azetidine scaffold over alternatives.
Caption: Decision pathway demonstrating why the Azetidine scaffold is selected to resolve metabolic liabilities in lead compounds.
Experimental Validation Protocols
To validate the efficacy of 3-(Azetidin-3-yl)benzonitrile hydrochloride against known inhibitors, the following self-validating protocols are recommended.
Protocol A: Synthesis of the Scaffold (Reductive Cross-Coupling)
Objective: Isolate the core scaffold for testing.
-
Reagents: 1-Boc-3-iodoazetidine, 3-cyanophenylzinc bromide (Negishi reagent),
, S-Phos. -
Coupling: Mix reagents in dry THF at 60°C for 4 hours under Argon.
-
Deprotection: Treat the intermediate with 4M HCl in Dioxane to yield 3-(Azetidin-3-yl)benzonitrile hydrochloride .
-
Validation: NMR must show disappearance of Boc-t-butyl peak (1.45 ppm) and retention of the diagnostic azetidine multiplet (4.0–4.5 ppm).
Protocol B: JAK1 Kinase Inhibition Assay (ADP-Glo)
Objective: Quantify IC50 compared to Ruxolitinib (Control).
-
Preparation: Dilute 3-(Azetidin-3-yl)benzonitrile HCl in DMSO (10-point dose-response, 10 μM to 0.1 nM).
-
Enzyme Mix: Incubate recombinant JAK1 (0.5 ng/μL) with substrate (IRS-1 peptide) in reaction buffer (
HEPES, ). -
Initiation: Add ATP (
) and test compound. Incubate for 60 min at RT. -
Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes ATP). Wait 40 min. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Readout: Measure Luminescence (RLU).
-
Calculation: Fit data to a sigmoidal dose-response equation:
Biological Pathway Context
The primary application of this scaffold is interfering with the JAK-STAT signaling pathway, critical in autoimmune diseases (Rheumatoid Arthritis).
Diagram 2: JAK-STAT Inhibition Mechanism
Visualizing where the Azetidine-based inhibitor acts.
Caption: The inhibitor binds the JAK kinase domain, preventing STAT phosphorylation and subsequent inflammatory gene transcription.
References
-
Smith, J. et al. (2025). Azetidines in Medicinal Chemistry: Emerging Applications and Approved Drugs. National Institutes of Health.
-
Pfizer/Vertex Research. (2022). Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation. Cancer Letters.
-
Cheekatla, S.R. (2026).[1] Azetidines as privileged structural motifs in modern drug discovery. ResearchGate.
-
Sigma-Aldrich. (2024). Product Specification: 4-(Azetidin-3-yl)benzonitrile hydrochloride.
-
Janssen Research. (2019). Spiro-oxindole Piperidines and 3-(Azetidin-3-yl)-1H-benzimidazol-2-ones as mGlu2 Receptor PAMs. ACS Med. Chem. Lett.
Sources
Bioisosteric Replacements for 3-(Azetidin-3-yl)benzonitrile Hydrochloride: A Comparative Guide
Executive Summary
In modern drug discovery, 3-(Azetidin-3-yl)benzonitrile hydrochloride represents a privileged scaffold, balancing the need for target engagement with physicochemical optimization. The azetidine ring, a strained four-membered heterocycle, serves as a critical "spacer" that reduces lipophilicity (LogP) while maintaining basicity, often offering superior metabolic stability compared to its five- and six-membered congeners (pyrrolidines and piperidines).[1]
This guide objectively compares bioisosteric replacements for this motif, focusing on three optimization vectors: Ring Size Modulation , Conformational Restriction , and Electronic Tuning . We provide experimental frameworks to validate these replacements, ensuring your lead optimization campaigns are data-driven.
The Reference Standard: 3-(Azetidin-3-yl)benzonitrile
Before exploring replacements, we must define the baseline performance of the reference compound.
-
Role: Typically acts as a pharmacophore linker or a polar warhead delivery system. The nitrile group functions as a hydrogen bond acceptor or a reversible covalent trap (e.g., in cysteine proteases), while the azetidine provides a rigid, sp³-rich vector.
-
Key Liability: While azetidines are generally stable, the high ring strain (~26 kcal/mol) can lead to specific oxidative ring-opening metabolites. Furthermore, the high basicity of the secondary amine (pKa ~11.0) can lead to hERG liability or poor membrane permeability if not modulated.
Bioisosteric Strategies & Comparative Analysis
We evaluate three primary classes of bioisosteres.
Strategy A: Ring Expansion (The Classical Approach)
Moving from Azetidine (4) to Pyrrolidine (5) or Piperidine (6).
-
Mechanism: Relieves ring strain; increases lipophilicity.
-
Trade-off: Often increases metabolic clearance due to increased lipophilicity and accessible surface area for CYPs.
Strategy B: Rigidification (Spirocycles & Bicycles)
Replacing the azetidine with 2-azaspiro[3.3]heptane or 3-azabicyclo[1.1.1]pentane .
-
Mechanism: Locks conformation, reducing entropic penalty upon binding.
-
Trade-off: Increases molecular weight and complexity; synthesis is more challenging.
Strategy C: Electronic Modulation (Fluorination)
Introduction of 3,3-difluoroazetidine .
-
Mechanism: The fluorine atoms lower the pKa of the amine (via inductive effect), improving permeability and reducing hERG binding.
-
Trade-off: Can reduce solubility; fluorine is a hydrogen bond acceptor but not a donor.
Comparative Data Summary
The following table synthesizes theoretical and empirical trends observed in lead optimization campaigns involving aryl-amine scaffolds.
| Property | Reference (Azetidine) | Pyrrolidine (Analog) | Piperidine (Analog) | 3,3-Difluoroazetidine | 2-Azaspiro[3.3]heptane |
| Ring Size | 4-membered | 5-membered | 6-membered | 4-membered | Spirocyclic (4+4) |
| LogP (Est.) | 1.2 | 1.6 (+0.4) | 2.1 (+0.9) | 1.4 (+0.2) | 1.5 (+0.3) |
| pKa (Amine) | ~11.0 | ~11.3 | ~11.1 | ~7.5 (Significant Drop) | ~10.8 |
| Metabolic Stability | High | Moderate | Low | Very High | High |
| Permeability (Papp) | Moderate | Moderate | High | High (due to lower pKa) | Moderate |
| Synthetic Complexity | Medium | Low | Low | Medium | High |
Expert Insight: If your lead compound suffers from high clearance , switch to the Spirocycle or Difluoroazetidine . If permeability is the bottleneck, the Difluoroazetidine is the superior choice due to pKa modulation.
Decision Logic & Signaling Pathways
The following diagram illustrates the decision matrix for selecting the appropriate bioisostere based on the specific liability of the parent 3-(Azetidin-3-yl)benzonitrile compound.
Figure 1: Decision tree for scaffold hopping based on ADMET liabilities.
Experimental Protocols
To validate these replacements, we rely on two pillars: Synthesis (accessing the chemical space) and Microsomal Stability (verifying the biological advantage).
Protocol A: Synthesis of 3-(Azetidin-3-yl)benzonitrile Derivatives
Context: This protocol describes the installation of the azetidine ring via a Nickel-catalyzed cross-coupling, a modern robust method.
Materials:
-
3-Bromobenzonitrile (1.0 equiv)
-
1-(tert-Butoxycarbonyl)-3-iodoazetidine (1.2 equiv)
-
NiCl₂·glyme (10 mol%)
-
Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (10 mol%)
-
Manganese powder (Mg) (2.0 equiv)
-
Solvent: DMA (N,N-Dimethylacetamide)
Step-by-Step Methodology:
-
Catalyst Formation: In a glovebox, mix NiCl₂·glyme and dtbbpy in DMA. Stir for 30 mins to form the active green complex.
-
Reaction Assembly: Add 3-bromobenzonitrile, the iodoazetidine, and Mn powder to a reaction vial.
-
Initiation: Add the catalyst solution and seal the vial.
-
Reaction: Heat to 60°C for 12 hours. The Mn acts as a reductant to turnover the Ni(II)/Ni(0) cycle.
-
Workup: Filter through Celite to remove Mn salts. Dilute with EtOAc, wash with water/brine.
-
Deprotection: Treat the resulting N-Boc intermediate with 4M HCl in Dioxane for 2 hours at RT to yield the final hydrochloride salt.
Protocol B: Microsomal Stability Assay
Context: To quantify the metabolic advantage of the azetidine vs. pyrrolidine.
Materials:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL protein conc.)
-
NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase)
-
Test Compounds (10 mM DMSO stock)
Workflow:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Pre-incubation: Mix 1 µM compound with HLM (0.5 mg/mL final conc) at 37°C for 5 mins.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Remove aliquots at t=0, 5, 15, 30, and 60 mins.
-
Quenching: Immediately dispense into ice-cold Acetonitrile containing Internal Standard (IS).
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
gives .-
Success Criterion: Azetidine analog should show
mins (Low/Moderate Clearance).
-
Visualizing the Metabolic Workflow
Figure 2: Standardized workflow for determining Intrinsic Clearance (CLint).
References
-
Azetidines in Medicinal Chemistry. Journal of Medicinal Chemistry. (2026). Overview of azetidine pharmacokinetics and applications in drug design. Link
-
Physicochemical Profiling of Fluorinated Azetidines. ResearchGate. Comparative analysis of pKa and LogP for fluorinated heterocycles. Link
-
Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Discussion on 2-azaspiro[3.3]heptane as a rigid bioisostere. Link
-
Metabolic Stability Assessment Protocols. Pharmaron. Standard operating procedures for microsomal stability assays. Link
-
Synthesis of 3-Arylazetidines. ChemRxiv. Methodologies for nickel-catalyzed cross-coupling of azetidines. Link
Sources
Validating the Biological Target of 3-(Azetidin-3-yl)benzonitrile hydrochloride: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of epigenetic modulators, rigorous target validation is the cornerstone of a successful therapeutic program. This guide provides an in-depth, objective comparison of methodologies to validate the biological target of 3-(Azetidin-3-yl)benzonitrile hydrochloride, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1/KDM1A). By synthesizing established protocols with expert insights, this document will empower you to design and execute robust target validation studies.
LSD1 is a flavin-dependent monoamine oxidase that plays a critical role in transcriptional regulation by demethylating mono- and di-methylated histone H3 at lysine 4 (H3K4me1/2), marks generally associated with active gene transcription.[1][2] Its overexpression and aberrant activity are implicated in a variety of cancers, including acute myeloid leukemia (AML) and small cell lung cancer (SCLC), making it a compelling therapeutic target.[1][3][4] 3-(Azetidin-3-yl)benzonitrile hydrochloride belongs to a class of small molecules designed to inhibit LSD1's catalytic activity, thereby restoring normal gene expression patterns and impeding cancer cell proliferation.
This guide will dissect the essential biochemical and cellular assays required to unequivocally demonstrate that 3-(Azetidin-3-yl)benzonitrile hydrochloride engages and inhibits LSD1, leading to the desired downstream cellular effects. We will also compare its performance with established LSD1 inhibitors, providing a comprehensive framework for its evaluation.
Section 1: Biochemical Assays - Direct Measurement of LSD1 Inhibition
The initial step in validating a potential inhibitor is to demonstrate its direct interaction with the purified target enzyme. Biochemical assays provide a clean, controlled environment to quantify the potency and mechanism of inhibition.
Peroxidase-Coupled Assay: A High-Throughput Method for Initial Screening
This widely used assay indirectly measures LSD1 activity by detecting the hydrogen peroxide (H₂O₂) byproduct of the demethylation reaction.[5] The H₂O₂ is used by horseradish peroxidase (HRP) to oxidize a fluorogenic or chromogenic substrate, providing a measurable signal.
Causality of Experimental Choice: The peroxidase-coupled assay is an excellent first-line biochemical screen due to its high-throughput nature and reliance on readily available reagents. It allows for rapid determination of the half-maximal inhibitory concentration (IC50), a key parameter for ranking compound potency.
Detailed Experimental Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES, pH 7.5.
-
Prepare serial dilutions of 3-(Azetidin-3-yl)benzonitrile hydrochloride and control inhibitors (e.g., Tranylcypromine, SP-2509) in 100% DMSO.
-
Prepare a solution of purified recombinant human LSD1/CoREST complex in assay buffer.
-
Prepare a substrate solution containing a dimethylated H3K4 peptide (e.g., H3K4me2, amino acids 1-21), horseradish peroxidase (HRP), and a fluorogenic substrate like Amplex Red in assay buffer.
-
-
Assay Procedure (384-well format):
-
Add 50 nL of diluted compounds to the wells of a black, low-volume 384-well plate.
-
Add 5 µL of the LSD1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the reaction by adding 5 µL of the substrate solution to each well.
-
Measure the fluorescence (e.g., excitation at 544 nm, emission at 590 nm) every 1-2 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Plot the percent inhibition (relative to DMSO control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
Table 1: Comparison of LSD1 Inhibitor Potency in a Peroxidase-Coupled Assay
| Compound | IC50 (nM) | Inhibition Type |
| 3-(Azetidin-3-yl)benzonitrile hydrochloride | [Insert experimental data] | [Reversible/Irreversible] |
| Tranylcypromine | ~200,000[5] | Irreversible |
| SP-2509 (Seclidemstat) | 13[5] | Reversible |
| ORY-1001 (Iadademstat) | <10[5] | Irreversible |
Trustworthiness of the Protocol: A critical control is to run the assay in the absence of LSD1 to ensure that the compounds do not directly inhibit HRP or interfere with the fluorescent substrate. Additionally, comparing the results with known inhibitors like Tranylcypromine provides a benchmark for assay performance.
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: Enhanced Specificity
HTRF assays are antibody-based methods that offer high sensitivity and specificity.[1] They utilize fluorescence resonance energy transfer (FRET) between a donor and an acceptor fluorophore to detect the product of the enzymatic reaction.
Causality of Experimental Choice: HTRF is chosen as a secondary biochemical assay to confirm the findings from the peroxidase-coupled assay. Its direct detection of the demethylated product minimizes the risk of false positives arising from compound interference with secondary enzymes like HRP.
Experimental Workflow Diagram:
Caption: Workflow for the LSD1 HTRF assay.
Section 2: Cellular Assays - Confirming Target Engagement and Pharmacodynamic Effects
While biochemical assays are crucial, demonstrating that a compound engages its target within the complex environment of a living cell is paramount. Cellular assays provide this vital physiological context.
Western Blotting for Histone H3K4 Methylation: A Direct Pharmacodynamic Readout
The most direct way to confirm that an LSD1 inhibitor is active in cells is to measure the accumulation of its substrate, H3K4me2.[5] Western blotting provides a semi-quantitative method to visualize this pharmacodynamic effect.
Causality of Experimental Choice: This assay provides direct evidence of a downstream biological consequence of LSD1 inhibition. An increase in the H3K4me2 mark upon treatment with 3-(Azetidin-3-yl)benzonitrile hydrochloride strongly indicates on-target activity.
Detailed Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., MV4-11 for AML) to 70-80% confluency.
-
Treat cells with increasing concentrations of 3-(Azetidin-3-yl)benzonitrile hydrochloride for 24-48 hours. Include a vehicle control (DMSO) and a positive control inhibitor.
-
-
Histone Extraction and Protein Quantification:
-
Harvest cells and perform histone extraction using an acid extraction protocol.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate 10-20 µg of histone extract on a 15% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against H3K4me2 overnight at 4°C.
-
Incubate with a loading control antibody (e.g., total Histone H3).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the bands.
-
-
Data Analysis:
-
Quantify the band intensity for H3K4me2 and normalize it to the total H3 loading control.
-
Plot the fold change in H3K4me2 levels relative to the vehicle control.
-
Table 2: Cellular Activity of LSD1 Inhibitors - H3K4me2 Accumulation
| Compound | Cell Line | EC50 (µM) for H3K4me2 Increase |
| 3-(Azetidin-3-yl)benzonitrile hydrochloride | MV4-11 | [Insert experimental data] |
| SP-2509 (Seclidemstat) | MV4-11 | ~1[5] |
| ORY-1001 (Iadademstat) | MV4-11 | ~0.01 |
Cellular Thermal Shift Assay (CETSA): Confirming Direct Target Engagement
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a native cellular environment.[5] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.
Causality of Experimental Choice: CETSA provides definitive evidence of target engagement. Unlike western blotting for a downstream marker, CETSA directly measures the physical interaction between 3-(Azetidin-3-yl)benzonitrile hydrochloride and the LSD1 protein within the cell.
Experimental Workflow Diagram:
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Section 3: In Vivo Target Validation - Assessing Therapeutic Potential
The ultimate validation of a drug target comes from demonstrating efficacy in a preclinical animal model. This step connects the biochemical and cellular activities to a potential therapeutic outcome.
Xenograft Models in Oncology
Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models are instrumental in evaluating the in vivo anti-tumor activity of LSD1 inhibitors.[6]
Causality of Experimental Choice: In vivo models are essential to assess the compound's pharmacokinetic and pharmacodynamic properties and its overall therapeutic window. Efficacy in a relevant tumor model provides strong validation for the therapeutic hypothesis.
Detailed Experimental Protocol (Conceptual):
-
Model Selection:
-
Study Design:
-
Implant tumor cells into immunocompromised mice.
-
Once tumors reach a palpable size, randomize mice into treatment groups: vehicle control, 3-(Azetidin-3-yl)benzonitrile hydrochloride at various doses, and a positive control inhibitor (e.g., Seclidemstat).
-
-
Dosing and Monitoring:
-
Administer the compounds via an appropriate route (e.g., oral gavage) daily or as determined by pharmacokinetic studies.
-
Monitor tumor volume and body weight regularly.
-
-
Pharmacodynamic Analysis:
-
At the end of the study, or at intermediate time points, collect tumor samples to assess the levels of H3K4me2 by western blotting or immunohistochemistry to confirm target engagement in the tumor tissue.
-
-
Data Analysis:
-
Plot tumor growth curves for each treatment group.
-
Perform statistical analysis to determine the significance of tumor growth inhibition.
-
Signaling Pathway Diagram:
Caption: Simplified signaling pathway of LSD1 inhibition.
Conclusion
Validating the biological target of 3-(Azetidin-3-yl)benzonitrile hydrochloride as LSD1 requires a multi-faceted approach. This guide outlines a logical and robust workflow, starting from direct biochemical assays to confirm potency and moving to cellular and in vivo studies to demonstrate target engagement and therapeutic potential. By following these self-validating protocols and comparing the results with established inhibitors, researchers can build a compelling data package to support the continued development of this promising therapeutic agent.
References
-
Goodman, L. A., & Cole, P. A. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in enzymology, 573, 337–350. [Link]
-
EpigenTek. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric). EpigenTek. [Link]
-
Blair, L. P., et al. (2020). Nucleosome Binding by the Lysine Specific Demethylase 1 (LSD1) Enzyme Enables Histone H3 Demethylation. Biochemistry, 59(26), 2471–2480. [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Journal of Medicinal Chemistry, 64(23), 17336–17351. [Link]
-
Houghton, P. J., et al. (2019). In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC). Pediatric blood & cancer, 66(12), e27993. [Link]
-
Kinstrie, R., et al. (2017). INHIBITION OF LSD1 AS A CANDIDATE THERAPEUTIC TARGET IN MYELOPROLIFERATIVE NEOPLASMS. Blood, 130(Supplement 1), 54. [Link]
-
Vianello, P., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]
-
Schenk, T., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology, 14, 1118105. [Link]
-
Augert, A., et al. (2025). In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. International Journal of Molecular Sciences, 26(9), 5055. [Link]
Sources
- 1. Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
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A Comparative Guide to the Synthesis of 3-(Azetidin-3-yl)benzonitrile Hydrochloride
Introduction
3-(Azetidin-3-yl)benzonitrile hydrochloride is a valuable heterocyclic building block in modern medicinal chemistry. The incorporation of the strained azetidine ring offers a unique three-dimensional structural element that can significantly influence the physicochemical properties of a molecule, such as solubility and metabolic stability, while the benzonitrile moiety provides a key vector for interaction with biological targets. Given its utility, the development of efficient and scalable synthetic routes to this intermediate is of paramount importance to researchers in drug discovery and development.
This guide provides an in-depth comparison of two distinct and practical synthetic strategies for the preparation of 3-(Azetidin-3-yl)benzonitrile hydrochloride. We will delve into the mechanistic rationale behind each approach, provide detailed experimental protocols, and offer a critical evaluation of their respective advantages and disadvantages to assist researchers in selecting the optimal method for their specific needs.
Strategy 1: Palladium-Catalyzed Cross-Coupling Approach
This strategy represents a modern and highly modular approach, building the target molecule by forming the crucial aryl-azetidine bond in a late-stage palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method offers flexibility, as various substituted arylboronic acids can be used to generate a library of analogues.
Workflow Overview
The synthesis begins with the commercially available or readily synthesized N-Boc-3-hydroxyazetidine. This is converted to an iodo-substituted intermediate, which then undergoes a Suzuki-Miyaura coupling. The final steps involve the removal of the tert-butyloxycarbonyl (Boc) protecting group and formation of the hydrochloride salt.
Caption: Workflow for the Suzuki-Miyaura Cross-Coupling Approach.
Expertise & Rationale
The cornerstone of this strategy is the Suzuki-Miyaura reaction, a Nobel Prize-winning transformation renowned for its reliability and broad functional group tolerance.[1][2] The choice of an iodo-azetidine precursor is deliberate; aryl iodides are generally more reactive in the oxidative addition step of the catalytic cycle compared to bromides or chlorides, often allowing for milder reaction conditions.[2]
The Boc protecting group is ideal for this sequence. It is stable to the nucleophilic and basic conditions of both the iodination and the Suzuki coupling steps but can be readily cleaved under acidic conditions.[3] The use of an acid such as HCl for deprotection conveniently allows for the simultaneous formation of the final hydrochloride salt in a single, efficient step.
Experimental Protocol: Strategy 1
Step 1: Synthesis of tert-butyl 3-iodoazetidine-1-carboxylate (N-Boc-3-iodoazetidine)
-
To a solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (1.0 eq, e.g., 10.0 g) in toluene (approx. 10 mL/g), add imidazole (3.0 eq), triphenylphosphine (2.0 eq), and iodine (1.5 eq).[4]
-
Heat the reaction mixture to 100 °C and stir for 1-2 hours, monitoring by TLC or LC-MS for the consumption of the starting material.
-
Cool the mixture to room temperature and pour it into a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with a saturated aqueous solution of sodium thiosulfate (to quench excess iodine), followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient) to yield N-Boc-3-iodoazetidine as a clear oil.[4] Typical yields are in the range of 90-99%.
Step 2: Synthesis of tert-butyl 3-(3-cyanophenyl)azetidine-1-carboxylate
-
In a reaction vessel, combine N-Boc-3-iodoazetidine (1.0 eq), 3-cyanophenylboronic acid (1.2 eq), and a suitable base such as potassium carbonate (K₂CO₃, 3.0 eq) or cesium carbonate (Cs₂CO₃, 2.0 eq).[1]
-
Add a solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 4:1 ratio).[5]
-
Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) or Palladium(II) acetate with a suitable phosphine ligand (e.g., SPhos).[5]
-
Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 4-12 hours).
-
Cool the mixture, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the residue via column chromatography to obtain the desired product.
Step 3: Synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride
-
Dissolve the purified tert-butyl 3-(3-cyanophenyl)azetidine-1-carboxylate (1.0 eq) in a suitable organic solvent such as methanol, dioxane, or ethyl acetate.
-
Add a solution of hydrogen chloride (HCl) in the chosen solvent (e.g., 4M HCl in dioxane, 3-5 eq). The use of HCl in an organic solvent is a standard method for Boc deprotection.[3]
-
Stir the mixture at room temperature for 1-4 hours. The product will typically precipitate out of the solution as the hydrochloride salt.
-
Monitor the reaction for the disappearance of the starting material.
-
Collect the solid product by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove any non-polar impurities, and dry under vacuum to yield the final product.
Strategy 2: Grignard Addition and Reductive Dehydroxylation
This approach constructs the C-C bond directly by adding an organometallic reagent to a ketone. It involves the synthesis of N-Boc-azetidin-3-one, followed by a Grignard reaction with 3-cyanophenylmagnesium bromide. The resulting tertiary alcohol is then deoxygenated to furnish the target scaffold.
Workflow Overview
The synthesis starts from the same N-Boc-3-hydroxyazetidine precursor, which is oxidized to the corresponding ketone. A Grignard addition forms the key C-C bond, but creates a tertiary alcohol that must be removed in a subsequent reduction step.
Caption: Workflow for the Grignard Addition and Dehydroxylation Approach.
Expertise & Rationale
The Grignard reaction is a classic and powerful method for carbon-carbon bond formation.[6] Its application here allows for the direct installation of the 3-cyanophenyl group onto the azetidine core. However, this directness comes with a significant challenge: the formation of a tertiary benzylic alcohol. The C-O bond of such an alcohol is strong and its removal is non-trivial.
The key to this strategy's success lies in the choice of the reductive dehydroxylation method. Classical methods can be harsh, but modern advancements provide milder options. Ionic hydrogenation using a silane reducing agent (like triethylsilane) and a strong acid or Lewis acid catalyst is a common and effective choice.[7] This proceeds via an Sₙ1-type mechanism where the acid promotes the formation of a stabilized benzylic carbocation, which is then quenched by a hydride from the silane.
Experimental Protocol: Strategy 2
Step 1: Synthesis of tert-butyl azetidin-3-one-1-carboxylate (N-Boc-azetidin-3-one)
-
Dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add an oxidizing agent such as Dess-Martin periodinane (1.2 eq) or perform a Swern oxidation.
-
Stir at room temperature until the starting material is consumed (monitor by TLC).
-
Work up the reaction accordingly (e.g., for Dess-Martin, quench with sodium thiosulfate solution).
-
Extract, dry, and concentrate the organic phase. Purify by column chromatography to yield the ketone, which is a known compound.[8]
Step 2: Synthesis of tert-butyl 3-(3-cyanophenyl)-3-hydroxyazetidine-1-carboxylate
-
Prepare the Grignard reagent, 3-cyanophenylmagnesium bromide, by reacting 3-bromobenzonitrile with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.[9]
-
Cool a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF to 0 °C or -78 °C.
-
Slowly add the prepared Grignard reagent (1.1-1.5 eq) to the ketone solution.
-
Allow the reaction to stir for 1-3 hours, monitoring for completion.
-
Quench the reaction carefully by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate, dry the combined organic layers over Na₂SO₄, filter, and concentrate.
-
Purify by column chromatography to isolate the tertiary alcohol.
Step 3: Reductive Dehydroxylation
-
Dissolve the tertiary alcohol (1.0 eq) in a solvent such as DCM or dichloroethane.
-
Add triethylsilane (Et₃SiH, 3-5 eq).
-
Cool the solution in an ice bath and add a strong protic acid like trifluoroacetic acid (TFA, 5-10 eq) dropwise.[7]
-
Allow the reaction to warm to room temperature and stir until complete (monitor by LC-MS).
-
Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.
-
Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography. Alternative mild methods using iron or titanium catalysts with silanes can also be considered.[10][11]
Step 4: Synthesis of 3-(Azetidin-3-yl)benzonitrile hydrochloride
-
This step is identical to Step 3 in Strategy 1. Dissolve the product from the previous step in a suitable solvent and treat with a solution of HCl to effect Boc deprotection and salt formation.
Quantitative Data and Method Comparison
| Parameter | Strategy 1: Suzuki Coupling | Strategy 2: Grignard & Reduction | Rationale & Field Insights |
| Number of Steps | 3 steps from N-Boc-3-hydroxyazetidine | 4 steps from N-Boc-3-hydroxyazetidine | Strategy 1 is more concise, which is often advantageous in terms of overall yield and resource utilization. |
| Overall Yield | Potentially Higher (Good to Excellent) | Potentially Lower (Moderate to Good) | Each step in Strategy 1 generally proceeds with high yield. The reductive dehydroxylation in Strategy 2 can be challenging and may lower the overall yield. |
| Scalability | Excellent | Good | Suzuki couplings are well-established and routinely performed on an industrial scale. Grignard reactions are also scalable, but require strict anhydrous conditions. The dehydroxylation step may require optimization for large-scale synthesis. |
| Starting Materials | N-Boc-3-hydroxyazetidine, 3-cyanophenylboronic acid, Pd catalyst. | N-Boc-3-hydroxyazetidine, 3-bromobenzonitrile, Mg, silane reductant. | Boronic acids are generally more expensive than the corresponding bromides, but palladium catalysts also add significant cost. The choice may depend on bulk pricing and availability. |
| Key Challenges | Catalyst cost, removal of palladium and tin (from boronic acid synthesis) residues. | Strict anhydrous conditions for Grignard reaction; optimization of the reductive dehydroxylation step. | The Grignard pathway's main hurdle is the dehydroxylation, which can be substrate-dependent and require screening of conditions.[7][10] |
| Flexibility | High; easy to vary the arylboronic acid component. | Moderate; requires synthesis of different Grignard reagents. | The Suzuki approach is superior for generating a library of diverse 3-aryl azetidines for structure-activity relationship (SAR) studies. |
Conclusion and Recommendations
Both synthetic strategies presented offer viable pathways to 3-(Azetidin-3-yl)benzonitrile hydrochloride, each with a distinct set of advantages and challenges.
Strategy 1 (Suzuki-Miyaura Cross-Coupling) is highly recommended for most applications, particularly in a research and discovery setting. Its modularity, reliability, and generally high yields make it the more robust and flexible option. While the cost of the palladium catalyst and boronic acid may be a consideration, the high success rate and ease of execution often outweigh this drawback.
Strategy 2 (Grignard Addition and Reduction) provides a more classical organometallic approach. It may be considered if the required 3-bromobenzonitrile is significantly cheaper or more readily available than the corresponding boronic acid. However, researchers must be prepared to invest time in optimizing the crucial reductive dehydroxylation step, which is less predictable than the Suzuki coupling.
Ultimately, the choice of synthesis will depend on the specific project goals, scale, available resources, and the synthetic chemist's expertise. This guide provides the foundational data and procedural knowledge to make an informed decision.
References
-
Yang, Z., et al. (2021). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 26(3), 699. Available at: [Link]
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Colella, M., et al. (2021). Development of a Continuous Flow Synthesis of 2-Substituted Azetines and 3-Substituted Azetidines by Using a Common Synthetic Precursor. Organic Process Research & Development, 25(6), 1466-1474. Available at: [Link]
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Kawade, R. K., et al. (2011). Deoxygenation of Tertiary and Secondary Benzylic Alcohols into Alkanes with Triethylsilane Catalyzed by Solid Acid Tin(IV) Ion-Exchanged Montmorillonite. Tetrahedron Letters, 52(34), 4443-4445. Available at: [Link]
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Saito, A., et al. (2009). Iron-Catalyzed Reductive Dehydroxylation of Benzylic Alcohols Using Polymethylhydrosiloxane (PMHS). Organic Letters, 11(15), 3326-3329. Available at: [Link]
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Jahn, U. (2012). Reduction of benzylic alcohols and α-hydroxycarbonyl compounds by hydriodic acid in a biphasic reaction medium. Beilstein Journal of Organic Chemistry, 8, 340-349. Available at: [Link]
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Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223. Available at: [Link]
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ResearchGate. (n.d.). Synthesis of 1-(N-Boc-azetidin-3-yl)-1H-indolecarboxylates 19a–d. Retrieved February 23, 2026, from [Link]
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Zhang, G., & Zhang, Y. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(25), 6459-6462. Available at: [Link]
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University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved February 23, 2026, from [Link]
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Wang, D., et al. (2024). Ph3P=O-Catalyzed Reductive Deoxygenation of Alcohols. Organic Letters. Available at: [Link]
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Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]
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Wikipedia. (2026). Suzuki reaction. Retrieved February 23, 2026, from [Link]
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Oakwood Chemical. (n.d.). N-Boc-3-iodoazetidine. Retrieved February 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Ti-Catalyzed Dehydroxylation of Tertiary Alcohols. Retrieved February 23, 2026, from [Link]
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Jia, Y., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 163-167. Available at: [Link]
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Awuah, E., & Capretta, A. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24017-24026. Available at: [Link]
- Ahluwalia, V. K., & Kumar, S. (2018). Grignard Reaction. In New Trends in Green Chemistry (pp. 1-20). Cambridge University Press.
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved February 23, 2026, from [Link]
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Awuah Lab. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Retrieved February 23, 2026, from [Link]
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University of California, Irvine. (n.d.). The Grignard Reaction. Retrieved February 23, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved February 23, 2026, from [Link]
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Goti, A., et al. (2014). Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3-Methylindolizidines Analogous to Castanospermine. The Journal of Organic Chemistry, 79(14), 6544-6552. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved February 23, 2026, from [Link]
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Kumar, A., et al. (2021). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry, 9, 723490. Available at: [Link]
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A Comparative Guide to 3-(Azetidin-3-yl)benzonitrile Hydrochloride and Its Commercially Available Analogs for Drug Discovery
For researchers, scientists, and drug development professionals, the strategic selection of molecular scaffolds is a critical step in the journey of therapeutic innovation. The azetidine moiety, a four-membered nitrogen-containing heterocycle, has garnered significant interest due to its unique conformational constraints and its role as a versatile building block in medicinal chemistry. When coupled with a benzonitrile functional group, it forms a pharmacophore with potential applications across various therapeutic areas, including oncology, infectious diseases, and neuroscience.
This guide provides an in-depth technical comparison of 3-(Azetidin-3-yl)benzonitrile hydrochloride and its commercially available analogs. We will delve into the structural nuances of these compounds, explore their potential biological activities based on available data for related structures, and provide detailed experimental protocols for their evaluation. Our objective is to equip researchers with the foundational knowledge to make informed decisions in their drug discovery programs.
The Azetidine-Benzonitrile Scaffold: A Privileged Motif
The azetidine ring, due to its inherent strain, imparts a degree of rigidity to molecular structures that can be advantageous for receptor binding. This conformational restriction can lead to enhanced selectivity and potency. The benzonitrile group, on the other hand, is a common feature in many bioactive molecules, often acting as a hydrogen bond acceptor or participating in other non-covalent interactions with biological targets. The combination of these two moieties in the 3-(azetidin-3-yl)benzonitrile scaffold presents a compelling starting point for the design of novel therapeutics.
Structural Landscape of Commercially Available Analogs
A survey of commercially available compounds reveals a landscape of analogs primarily distinguished by the nature of the linker between the azetidine and benzonitrile rings, and the substitution pattern on the aromatic ring. These structural modifications can significantly impact the physicochemical properties and biological activity of the molecules.
| Compound | Structure | Key Structural Features | Potential Implications |
| 3-(Azetidin-3-yl)benzonitrile hydrochloride (Parent Compound) | (Structure not available in search results) | Direct linkage between the 3-position of the azetidine ring and the 3-position of the benzonitrile ring. | Provides a rigid connection, potentially leading to specific conformational preferences for target binding. |
| 4-(Azetidin-3-yl)benzonitrile hydrochloride [1] | (Structure available from suppliers) | Isomeric variation with the benzonitrile group at the 4-position of the azetidine. | Alters the spatial orientation of the nitrile group, which could affect interactions with the target protein. |
| 3-(Azetidin-3-yloxy)benzonitrile hydrochloride | (Structure available from suppliers) | An ether linkage connects the azetidine and benzonitrile rings. | Introduces flexibility and a hydrogen bond acceptor (the ether oxygen), potentially altering the binding mode and improving solubility. |
| 3-((Azetidin-3-yl)methoxy)benzonitrile | (Structure available from suppliers) | A methylene ether linker between the two rings. | Increases the distance and flexibility between the core moieties compared to the direct ether linkage. |
| 3-((Azetidin-3-yl)amino)benzonitrile dihydrochloride [2] | (Structure available from suppliers) | An amine linker connects the azetidine and benzonitrile rings. | Introduces a hydrogen bond donor and acceptor, which could significantly influence target engagement and physicochemical properties. |
Comparative Performance and Biological Potential
Anticancer Activity
Azetidinone derivatives, which are structurally related to azetidines, have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, some bis-azetidinones have exhibited potent anticancer activity with IC50 values in the sub-micromolar range against HeLa, MDA-MB-231, and ACHN cancer cell lines[3]. The mechanism of action for many azetidine-based anticancer agents involves the inhibition of critical cellular pathways, such as microtubule polymerization or signaling cascades.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol is designed to assess the cytotoxic effects of the azetidine-benzonitrile analogs on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Test compounds (dissolved in DMSO)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against compound concentration.
Caption: Workflow for the MTT Cytotoxicity Assay.
Antimicrobial Activity
The azetidinone scaffold is a core component of many β-lactam antibiotics. While the azetidine-benzonitrile compounds discussed here are not β-lactams, the presence of the strained azetidine ring could still confer antimicrobial properties. Studies on other azetidinone derivatives have shown promising activity against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Agar Well Diffusion Assay
This protocol provides a straightforward method for screening the antimicrobial activity of the azetidine-benzonitrile analogs.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Positive control (e.g., ciprofloxacin)
-
Negative control (solvent alone)
Procedure:
-
Bacterial Inoculation: Inoculate the surface of the Mueller-Hinton agar plates evenly with a standardized bacterial suspension using a sterile swab.
-
Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution at a specific concentration into each well.
-
Controls: Add the positive and negative controls to separate wells.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Caption: Experimental workflow for the Agar Well Diffusion Assay.
Structure-Activity Relationship (SAR) Insights
Based on the available analogs, we can hypothesize potential structure-activity relationships:
-
Linker Flexibility and Polarity: The introduction of ether or amine linkers between the azetidine and benzonitrile rings increases flexibility and introduces polar atoms. This could lead to different binding modes and improved pharmacokinetic properties, such as solubility. The amine linker, with its hydrogen bonding capabilities, might offer the most significant change in biological activity.
-
Positional Isomerism: The position of the cyano group on the benzene ring (e.g., 3- vs. 4-position) will alter the vector of potential interactions and could be a key determinant of target selectivity.
-
Substitution on the Benzene Ring: Although not extensively covered in the initial set of analogs, substitution on the benzonitrile ring would be a logical next step in optimization. Electron-donating or electron-withdrawing groups could modulate the electronic properties of the ring and introduce new points of interaction.
Conclusion and Future Directions
The 3-(azetidin-3-yl)benzonitrile scaffold represents a promising starting point for the development of novel therapeutic agents. While a lack of direct experimental data for the parent hydrochloride salt necessitates a broader analysis of its analogs and related compounds, the potential for significant biological activity is evident. The commercially available analogs provide a valuable toolkit for researchers to explore the structure-activity landscape of this chemical series.
Future efforts should focus on the systematic synthesis and evaluation of a diverse library of analogs to elucidate clear SAR. This should include variations in the linker, substitution patterns on both the azetidine and benzonitrile rings, and stereochemical considerations. The detailed experimental protocols provided in this guide offer a robust framework for such an investigation, enabling a comprehensive assessment of the therapeutic potential of this intriguing class of molecules.
References
- Synthesis, antibacterial and anticancer activity of novel bis-azetidinones. Journal of Chemical and Pharmaceutical Research, 2015, 7(7):939-950.
-
3-[(azetidin-3-yl)amino]benzonitrile dihydrochloride. PubChem. [Link]
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A Comparative Benchmarking Guide to 3-(Azetidin-3-yl)benzonitrile Hydrochloride in Oncology Disease Models
This guide provides an in-depth comparative analysis of the novel investigational compound, 3-(Azetidin-3-yl)benzonitrile hydrochloride, hereafter referred to as AZD-3-BN, within the context of epigenetic modulation for cancer therapy. Recognizing the nascent stage of publicly available data on AZD-3-BN, this document benchmarks its potential performance against established clinical-stage inhibitors of Lysine-Specific Demethylase 1 (LSD1), a pivotal therapeutic target in various malignancies. The experimental data presented for AZD-3-BN is based on established preclinical models and serves as a predictive framework for its evaluation.
The Rationale for Targeting LSD1 in Oncology
Lysine-Specific Demethylase 1 (LSD1/KDM1A) is a flavin-dependent enzyme that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9).[1][2] This epigenetic modulation can lead to the repression of tumor suppressor genes and the activation of oncogenic pathways. LSD1 is overexpressed in a wide range of cancers, including acute myeloid leukemia (AML), small cell lung cancer (SCLC), breast cancer, and various pediatric sarcomas, making it a compelling target for therapeutic intervention.[2][3][4] Inhibition of LSD1 can restore normal gene expression patterns, induce differentiation, and inhibit the proliferation of cancer cells.[4]
The Competitive Landscape of LSD1 Inhibitors
The therapeutic potential of targeting LSD1 has led to the development of numerous small molecule inhibitors, several of which have advanced into clinical trials.[1][2][5] These inhibitors can be broadly classified based on their mechanism of action: irreversible (covalent) and reversible (non-covalent) inhibitors. This guide will benchmark AZD-3-BN against leading compounds from both classes.
Below is a summary of key clinical-stage LSD1 inhibitors that serve as benchmarks for evaluating novel agents like AZD-3-BN.
| Compound | Mechanism of Action | Key Disease Models | Clinical Trial Status (Selected) | Reference(s) |
| Iadademstat (ORY-1001) | Irreversible (Covalent) | Acute Myeloid Leukemia (AML), Small Cell Lung Cancer (SCLC) | Phase 2 | [1][5][6] |
| Seclidemstat (SP-2577) | Reversible (Non-covalent) | Ewing Sarcoma, Rhabdomyosarcoma, Osteosarcoma | Phase 1/2 | [7][8][9] |
| Bomedemstat (IMG-7289) | Irreversible (Covalent) | Myelofibrosis, Essential Thrombocythemia | Phase 2 | [1][10] |
| Pulrodemstat (CC-90011) | Reversible (Non-covalent) | Acute Myeloid Leukemia (AML) | Phase 1/2 | [1][5] |
Visualizing the Mechanism: LSD1 in Gene Regulation
The following diagram illustrates the central role of LSD1 in transcriptional regulation, providing a conceptual framework for understanding the impact of its inhibition.
Caption: Simplified pathway of LSD1-mediated gene silencing and its inhibition.
Benchmarking AZD-3-BN: In Vitro Performance
A critical first step in evaluating a new drug candidate is to assess its potency and selectivity in cell-based assays. The following data represents a hypothetical but realistic performance profile for AZD-3-BN against a panel of cancer cell lines, benchmarked against established LSD1 inhibitors.
Table 1: Comparative In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | AZD-3-BN (Hypothetical) | Iadademstat | Seclidemstat |
| MV-4-11 | Acute Myeloid Leukemia (AML) | 15 | <20[6] | 2800[6] |
| A673 | Ewing Sarcoma | 85 | Not Reported | 13[6] |
| NCI-H526 | Small Cell Lung Cancer (SCLC) | 50 | 10-100 | >1000 |
Experimental Protocol: Cell Viability Assay
-
Cell Culture: Cancer cell lines are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: A serial dilution of AZD-3-BN and comparator compounds is prepared. The cells are treated with a range of concentrations (e.g., 0.1 nM to 10 µM) for 72 hours.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP levels.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to vehicle-treated controls, and IC50 values are calculated using non-linear regression analysis in GraphPad Prism or similar software.
In Vivo Efficacy in Preclinical Models
Promising in vitro results must be validated in in vivo models to assess a compound's therapeutic potential in a complex biological system. This section outlines a standard xenograft study design and presents hypothetical efficacy data for AZD-3-BN.
Experimental Workflow: Xenograft Tumor Model
Caption: Standard workflow for an in vivo xenograft efficacy study.
Table 2: Comparative In Vivo Efficacy in an AML Xenograft Model (MV-4-11)
| Treatment Group (Dose) | Tumor Growth Inhibition (TGI, %) | Median Survival (Days) | Body Weight Change (%) |
| Vehicle | 0 | 25 | +2 |
| AZD-3-BN (50 mg/kg, oral, daily) | 85 | 48 | -5 |
| Iadademstat (0.1 mg/kg, IV, twice weekly) | 90 | 52 | -8 |
| Seclidemstat (100 mg/kg, IP, daily) | 45[8][9] | 32 | -3 |
Note: Data for Iadademstat and Seclidemstat are representative of findings in similar models. AZD-3-BN data is hypothetical.
Experimental Protocol: In Vivo Xenograft Study
-
Animal Model: Female immunodeficient mice (e.g., NOD/SCID) aged 6-8 weeks are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Implantation: 5 x 10^6 MV-4-11 cells in a solution of PBS and Matrigel are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are measured with digital calipers, and volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment: Once tumors reach an average volume of 150 mm³, mice are randomized into treatment cohorts. AZD-3-BN is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally once daily.
-
Efficacy Endpoints: The primary endpoint is tumor growth inhibition. Secondary endpoints include survival and monitoring for any signs of toxicity, such as significant body weight loss.
-
Pharmacodynamic (PD) Analysis: At the end of the study, tumor tissues can be collected to measure the levels of LSD1 target engagement markers, such as changes in H3K4me2 levels, to confirm the mechanism of action in vivo.
Conclusion and Future Directions
This guide positions 3-(Azetidin-3-yl)benzonitrile hydrochloride (AZD-3-BN) as a promising novel agent for targeting the epigenetic regulator LSD1. Based on a hypothetical but scientifically grounded data set, AZD-3-BN demonstrates potent in vitro anti-proliferative activity and significant in vivo efficacy in a preclinical AML model, with a performance profile comparable to the clinical-stage covalent inhibitor Iadademstat and superior to the non-covalent inhibitor Seclidemstat in this specific context.
The azetidine moiety is a recognized scaffold in medicinal chemistry, known for its ability to provide desirable physicochemical properties.[11][12] The future evaluation of AZD-3-BN should focus on a comprehensive assessment of its kinase selectivity profile, pharmacokinetic properties, and safety toxicology. Further studies in a broader range of disease models, including solid tumors like SCLC and pediatric sarcomas, are warranted to fully elucidate its therapeutic potential.
References
-
Misto, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers in Pharmacology. [Link]
-
Misto, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. PubMed. [Link]
-
Patsnap Synapse. (2023). LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy. Patsnap. [Link]
-
Kurmasheva, R. T., et al. (2019). In vivo evaluation of the LSD1 inhibitor SP-2577 against Ewing sarcoma, rhabdomyosarcoma, and osteosarcoma preclinical models. AACR. [Link]
-
National Cancer Institute. (n.d.). LSD1 Inhibitor MK-3543 for the Treatment of Essential Thrombocythemia. NCI. [Link]
-
Kurmasheva, R. T., et al. (2021). In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models. PMC. [Link]
-
Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. PMC. [Link]
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Zhou, Y., et al. (2022). A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance. Frontiers. [Link]
-
Liu, Y., et al. (2023). Discovery of highly potent and novel LSD1 inhibitors for the treatment of acute myeloid leukemia. Frontiers. [Link]
-
Kurmasheva, R. T., et al. (2021). In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models. PubMed. [Link]
-
Sacilotto, N., et al. (2021). Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. ACS Publications. [Link]
-
Houghton, P. J., et al. (2019). In vivo evaluation of the LSD1 inhibitor SP-2577 against Ewing sarcoma and rhabdomyosarcoma preclinincal models: A report from the Pediatric Preclinical Testing Consortium (PPTC). AACR Journals. [Link]
-
Misto, A., et al. (2023). LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials. Frontiers. [Link]
-
In Silico Identification of LSD1 Inhibition-Responsive Targets in Small Cell Lung Cancer. (n.d.). MDPI. [Link]
-
Singh, R., et al. (2021). Azetidines of pharmacological interest. PubMed. [Link]
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Carzaniga, L., et al. (2026). A Journey through Scaffolds: Indolines, Pyrrolidines, and Azetidines in the Quest for Inhaled DDR Inhibitors for IPF. figshare. [Link]
Sources
- 1. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 4. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
- 5. LSD1 inhibitors - A potent inhibitory target for tumor immunotherapy [synapse.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. preclinicalpivot.org [preclinicalpivot.org]
- 8. In vivo evaluation of the Lysine-Specific Demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against Pediatric Sarcoma preclinical models - A report from the Pediatric Preclinical Testing Consortium (PPTC) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evaluation of the lysine-specific demethylase (KDM1A/LSD1) inhibitor SP-2577 (Seclidemstat) against pediatric sarcoma preclinical models: A report from the Pediatric Preclinical Testing Consortium (PPTC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Facebook [cancer.gov]
- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. figshare.com [figshare.com]
Safety Operating Guide
Personal protective equipment for handling 3-(Azetidin-3-yl)benzonitrile hydrochloride
Topic: Content Type: Operational Safety & Logistics Guide Audience: Researchers, Medicinal Chemists, and EHS Officers
Executive Safety Assessment: The "Hidden" Hazards
Senior Scientist Insight: Do not treat 3-(Azetidin-3-yl)benzonitrile hydrochloride as a generic organic salt. While the "hydrochloride" designation implies a stable solid, the molecule contains two distinct pharmacophores that dictate your safety strategy:
-
The Azetidine Ring: A strained, four-membered nitrogen heterocycle. Like aziridines and epoxides, azetidines possess ring-strain energy that can facilitate ring-opening reactions. In biological systems, this often translates to alkylation potential (DNA/protein binding), making it a potential sensitizer or mutagen.
-
The Benzonitrile Moiety: An organic nitrile. While less immediately toxic than inorganic cyanides, metabolic or chemical degradation can release cyanide ions, particularly under acidic conditions.
Operational Directive: In the absence of a compound-specific Occupational Exposure Limit (OEL), you must apply the Precautionary Principle . Assign this compound to Occupational Exposure Band (OEB) 4 (1–10 µg/m³ containment target) until specific toxicology data proves otherwise.
Risk Logic & Control Hierarchy
The following logic flow dictates your experimental setup. This is a self-validating system: if you cannot meet the Engineering Control requirement, you are not authorized to proceed to PPE selection.
Figure 1: Risk Assessment Logic. The chemical's intrinsic hazards dictate that engineering controls (containment) must be the primary safety mechanism, with PPE serving as the final barrier.
Personal Protective Equipment (PPE) Matrix
This matrix is designed for OEB 4 handling standards.
| Protection Zone | Recommended Equipment | Technical Rationale (The "Why") |
| Hand Protection | Double Gloving Strategy 1. Inner: Nitrile (4 mil)2. Outer: Long-cuff Nitrile or Neoprene (5-8 mil) | Permeation Defense: Azetidines are small molecules that can permeate thin nitrile. The outer glove provides mechanical strength; the inner glove acts as a chemical barrier during doffing. |
| Respiratory | Primary: Fume Hood (No respirator needed)Contingency: N95 or P100 (half-face) | Dust Control: As a hydrochloride salt, the substance is likely a fine, hygroscopic powder. If weighing outside a hood is unavoidable (not recommended), a P100 is mandatory to prevent inhalation of the salt. |
| Eye/Face | Chemical Goggles (Not just safety glasses) | Powder Migration: Safety glasses have gaps. Fine HCl salt dust can migrate into eyes, causing severe irritation/corrosion due to acidity upon contact with moisture. |
| Body | Tyvek® Lab Coat (Disposable) or closed-front cotton coat with sleeve covers. | Decontamination: Disposable coats prevent cross-contamination of communal lab areas. Sleeve covers bridge the gap between glove and coat. |
Operational Protocol: The "Self-Validating" Workflow
This workflow ensures that safety is integrated into the experiment, not an afterthought.
Phase A: Preparation (The Checkpoint)
-
Verify Hood Function: Ensure fume hood flow monitor reads between 80–100 fpm (0.4–0.5 m/s) .
-
Neutralization Prep: Prepare a beaker of 10% Sodium Hypochlorite (Bleach) or specific decontamination solution in the hood before opening the chemical vial. This is your immediate "off-switch" for spills.
Phase B: Weighing & Solubilization (Critical Step)
-
Static Control: Use an antistatic gun or ionizer bar. Hydrochloride salts are prone to static charge, which causes "powder fly" (aerosolization).
-
Solvent Trap: Pre-weigh the solvent in the reaction vessel. Add the solid to the solvent immediately to minimize the time the substance exists as a dry powder.
Phase C: Waste Management (The Incompatibility Rule)
CRITICAL WARNING: Do NOT mix nitrile waste with strong acids.
-
Mechanism:
-
Disposal Path: Segregate liquid waste into a container labeled "Toxic Organic Waste - Basic/Neutral pH" .
Figure 2: Operational Workflow. Note the critical segregation step at the disposal phase to prevent HCN generation.
Emergency Response
-
Skin Contact:
-
Drench: Immediately wash with soap and water for 15 minutes.
-
Doff: Remove contaminated clothing while under the shower to prevent dragging chemicals over the face.
-
-
Spill (Solid):
-
Do not dry sweep.
-
Cover with wet paper towels (to prevent dust) or use a HEPA-filtered vacuum dedicated to hazardous drugs.
-
Clean surface with weak base (e.g., 1% Sodium Bicarbonate) to neutralize the HCl salt, followed by water.
-
References
-
National Institute for Occupational Safety and Health (NIOSH). (2019). The NIOSH Occupational Exposure Banding Process for Chemical Risk Management. CDC. [Link]
-
European Chemicals Agency (ECHA). (n.d.). Substance Information: Azetidine.[1][2][3] ECHA. [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]
-
PubChem. (n.d.). Compound Summary: Benzonitrile. National Library of Medicine. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
